3-Amino-1-indanone
描述
属性
IUPAC Name |
3-amino-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXHMCTUYDVMNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327796 | |
| Record name | 3-AMINO-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117291-44-8 | |
| Record name | 3-AMINO-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Amino-1-indanone: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound. The information is intended for professionals in the fields of chemical research, drug discovery, and development.
Chemical Identity and Properties
This compound is an organic compound featuring an indanone core.[1] This structure consists of a benzene (B151609) ring fused to a five-membered cyclopentanone (B42830) ring, with an amino group substituent.[1] Its chemical identity and key physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 3-amino-2,3-dihydro-1H-inden-1-one[1][2] |
| Synonyms | 3-Aminoindan-1-one[2] |
| CAS Number | 117291-44-8[1][2] |
| Molecular Formula | C₉H₉NO[2] |
| Molecular Weight | 147.17 g/mol [2] |
| Appearance | Typically a solid compound.[1] |
| Boiling Point (Predicted) | 262.0 ± 39.0 °C[2] |
| Density (Predicted) | 1.200 ± 0.06 g/cm³[2] |
| Flash Point (Predicted) | 112.2 ± 27.1 °C[2] |
| Solubility | Expected to be soluble in polar solvents.[1] |
Chemical Structure and Stereochemistry
The foundational structure of this compound is the indanone skeleton.[1] This bicyclic system is comprised of a benzene ring fused to a cyclopentane (B165970) ring. Key structural features include:
-
A ketone functional group at position 1 of the cyclopentanone ring.
-
An amino functional group at position 3.[1]
-
A chiral center at the carbon in position 3, where the amino group is attached. This means that this compound can exist as a racemic mixture of two enantiomers, (R)-3-amino-1-indanone and (S)-3-amino-1-indanone.
The presence of both an amino group and a ketone within the rigid indanone framework makes it a valuable and versatile building block in medicinal chemistry and organic synthesis.[1][3]
Caption: Logical relationship between structure and properties.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is largely dictated by its amino group, which allows for a wide range of chemical modifications.[1] This makes it a key intermediate in the synthesis of more complex molecules.
-
N-Functionalization: The primary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation to introduce various substituents.
-
Pharmaceutical Synthesis: It serves as a precursor for the development of new drug candidates.[3] The indanone scaffold is present in numerous biologically active compounds.[4]
-
Agrochemical Development: In the agrochemical industry, it is used as a starting material for creating pesticides and other agricultural chemicals.[3]
Experimental Protocols: General Synthetic Approach
While specific, detailed experimental protocols for the synthesis of this compound are proprietary or found within specific literature, a general and common method for synthesizing the parent 1-indanone (B140024) structure involves an intramolecular Friedel-Crafts reaction.[4][5]
General Workflow for 1-Indanone Synthesis:
-
Starting Material: The synthesis typically begins with a 3-arylpropionic acid or its corresponding acid chloride.[4][6]
-
Cyclization: The key step is an intramolecular Friedel-Crafts acylation. This is usually promoted by a strong Lewis acid (e.g., AlCl₃) or a strong protic acid (e.g., polyphosphoric acid, sulfuric acid).[5] The acylium ion generated from the propionyl side chain attacks the aromatic ring to form the five-membered ketone ring.
-
Workup and Purification: The reaction mixture is quenched, and the product is extracted. Purification is typically achieved through recrystallization or column chromatography.
The introduction of the amino group at the 3-position would require a subsequent, multi-step synthetic sequence from the 1-indanone precursor.
Caption: General workflow for 1-indanone synthesis.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed using a combination of spectroscopic methods. The expected spectral data are as follows:
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| Infrared (IR) Spectroscopy | N-H stretch (primary amine) | 3300-3500 cm⁻¹ (two bands) |
| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | |
| C-H stretch (aliphatic) | ~2850-3000 cm⁻¹ | |
| C=O stretch (conjugated ketone) | ~1680-1700 cm⁻¹ | |
| C=C stretch (aromatic) | ~1450-1600 cm⁻¹ | |
| ¹H NMR Spectroscopy | Aromatic protons | δ 7.2-7.8 ppm (multiplets) |
| -CH(NH₂)- proton | δ ~4.0-4.5 ppm (triplet or dd) | |
| -CH₂- protons | δ ~2.5-3.0 ppm (multiplets) | |
| -NH₂ protons | δ ~1.5-3.0 ppm (broad singlet) | |
| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) | δ ~195-205 ppm |
| Aromatic carbons | δ ~120-150 ppm | |
| -CH(NH₂)- carbon | δ ~50-60 ppm | |
| -CH₂- carbon | δ ~30-40 ppm | |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) | m/z = 147 |
| Key Fragments | Fragments corresponding to the loss of NH₂, CO, and cleavage of the cyclopentanone ring. |
Biological Significance and Applications
The indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in many compounds with diverse biological activities.[4] Derivatives of 1-indanone are being explored for various therapeutic areas.
Notably, recent research has focused on 1-indanone derivatives as potential imaging agents and ligands for detecting misfolded α-synuclein aggregates, which are pathological hallmarks of neurodegenerative diseases like Parkinson's disease.[7] While this compound itself is primarily a building block, its derivatives are of significant interest in the development of diagnostics and treatments for synucleinopathies.[7]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for structurally related indanones, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9][10]
-
Handling: Use in a well-ventilated area or outdoors.[8][9] Avoid breathing dust, fumes, or vapors.[8][9] Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a cool, dry, and well-ventilated place.[8][11] Keep the container tightly closed.[8][11]
-
In Case of Exposure:
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
References
- 1. CAS 117291-44-8: this compound | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. Cas 117291-44-8,this compound | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Indanone - Wikipedia [en.wikipedia.org]
- 7. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. westliberty.edu [westliberty.edu]
- 11. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 3-Amino-1-indanone (CAS 117291-44-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-1-indanone, with the CAS number 117291-44-8, is a chemical compound belonging to the indanone class of molecules. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, potential synthetic routes, and prospective biological activities based on the known pharmacology of the 1-indanone (B140024) core. While specific experimental data for this compound is limited in public literature, this document consolidates existing knowledge and provides inferred data based on closely related compounds to guide future research and development efforts.
Physicochemical Properties
While detailed experimental data for this compound is not extensively reported, a summary of its basic and predicted physicochemical properties is presented in Table 1. These properties are crucial for understanding its behavior in various experimental settings, including solubility and reactivity.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 117291-44-8 | [1][2][3] |
| Molecular Formula | C₉H₉NO | [2] |
| Molecular Weight | 147.17 g/mol | [2] |
| Predicted Boiling Point | 262.0 ± 39.0 °C at 760 mmHg | [2] |
| Predicted Density | 1.200 ± 0.06 g/cm³ | [2] |
| Predicted Flash Point | 112.2 ± 27.1 °C | [2] |
| Predicted pKa | (Not available) | |
| Predicted LogP | (Not available) | |
| Appearance | Likely a solid | [3] |
| Solubility | Predicted to be soluble in polar solvents | [3] |
Synthesis and Characterization
Postulated Synthesis Workflow
A potential synthetic pathway could involve the amination of a 1-indanone precursor. The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization and biological evaluation of this compound.
References
Synthesis of 3-Amino-1-indanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes to 3-Amino-1-indanone, a valuable building block in medicinal chemistry and drug development. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid bicyclic structure and the presence of a reactive amino group make it an attractive scaffold for the development of novel therapeutics. The primary and most efficient route for the preparation of this compound involves a two-step synthesis starting from the readily available 1,3-indandione (B147059). This process includes the selective mono-oximation of the dione (B5365651) followed by the reduction of the resulting oxime.
Synthetic Pathways
The most common and reliable synthetic pathway to this compound is a two-step process:
-
Step 1: Oximation of 1,3-Indandione. 1,3-Indandione is reacted with a hydroxylamine (B1172632) salt in the presence of a base to selectively form the mono-oxime, 3-(hydroxyimino)indan-1-one.
-
Step 2: Reduction of 3-(hydroxyimino)indan-1-one. The oxime intermediate is then reduced to the corresponding primary amine, yielding this compound. This reduction can be achieved through various methods, most notably catalytic hydrogenation or with a reducing agent such as tin(II) chloride.
The overall synthetic workflow can be visualized as follows:
Experimental Protocols
Step 1: Synthesis of 3-(hydroxyimino)indan-1-one from 1,3-Indandione
This procedure details the selective mono-oximation of 1,3-indandione.
Materials:
-
1,3-Indandione
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine (B92270) or Sodium Acetate (B1210297)
-
Ethanol (B145695) or other suitable solvent
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-indandione in a suitable solvent such as ethanol.
-
Add a solution of hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate) to the flask. The base is crucial for neutralizing the HCl released during the reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If necessary, remove the solvent under reduced pressure.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with dilute hydrochloric acid and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase to obtain the crude 3-(hydroxyimino)indan-1-one, which can be further purified by recrystallization.
Reaction Mechanism:
Step 2: Synthesis of this compound from 3-(hydroxyimino)indan-1-one
This section describes two common methods for the reduction of the oxime intermediate.
Materials:
-
3-(hydroxyimino)indan-1-one
-
Palladium on carbon (Pd/C, 5% or 10%)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Hydrochloric acid (for salt formation, optional)
Procedure:
-
In a hydrogenation vessel, dissolve 3-(hydroxyimino)indan-1-one in ethanol or methanol.
-
Add a catalytic amount of Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
The filtrate contains the this compound. The free base can be isolated by evaporation of the solvent.
-
For the preparation of the more stable hydrochloride salt, the filtrate can be treated with a solution of HCl in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate this compound hydrochloride.
Materials:
-
3-(hydroxyimino)indan-1-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Sodium hydroxide (B78521) or other base (for workup)
-
Diethyl ether or other suitable solvent for extraction
Procedure:
-
In a round-bottom flask, dissolve 3-(hydroxyimino)indan-1-one in a suitable solvent like ethanol or acetic acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution of the oxime at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete, as indicated by TLC.
-
Carefully basify the reaction mixture with a concentrated solution of sodium hydroxide to precipitate tin salts and liberate the free amine.
-
Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield crude this compound.
-
The product can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | 1,3-Indandione | 3-(hydroxyimino)indan-1-one | NH₂OH·HCl, Pyridine, Ethanol, Reflux | 85-95 | >95 (after recrystallization) |
| 2A | 3-(hydroxyimino)indan-1-one | This compound | H₂, 10% Pd/C, Ethanol, RT, 1 atm | 80-90 | >98 (as hydrochloride salt) |
| 2B | 3-(hydroxyimino)indan-1-one | This compound | SnCl₂·2H₂O, conc. HCl, Ethanol, RT | 70-85 | >95 (after purification) |
Note: Yields and purity are approximate and may vary depending on the specific reaction conditions and scale.
Characterization Data
3-(hydroxyimino)indan-1-one:
-
Appearance: Pale yellow solid.
-
IR (KBr, cm⁻¹): ~3300-3100 (O-H), ~1710 (C=O, ketone), ~1650 (C=N).
-
¹H NMR (CDCl₃, δ ppm): Signals corresponding to the aromatic protons and the methylene (B1212753) protons of the indanone ring, and a broad singlet for the oxime hydroxyl proton.
This compound:
-
Appearance: Off-white to light brown solid (free base); white crystalline solid (hydrochloride salt).
-
IR (KBr, cm⁻¹): ~3400-3200 (N-H stretching of primary amine), ~1680 (C=O, ketone).
-
¹H NMR (DMSO-d₆, δ ppm): Signals for the aromatic protons, the methylene protons, the methine proton at the 3-position, and a broad signal for the amine protons.
Conclusion
The synthesis of this compound from 1,3-indandione via a two-step oximation and reduction sequence is a robust and efficient method. Both catalytic hydrogenation and reduction with tin(II) chloride provide good to excellent yields of the desired product. The choice of the reduction method may depend on the available equipment and the desired scale of the synthesis. This guide provides the necessary details for researchers and drug development professionals to successfully synthesize this important building block for their research endeavors.
An In-depth Technical Guide to 3-Amino-1-indanone: Properties, Synthesis, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-1-indanone, a heterocyclic compound of interest in medicinal chemistry. This document consolidates its fundamental chemical properties, outlines a plausible synthetic route, and explores its potential biological activities based on the broader class of indanone derivatives.
Core Molecular Attributes
This compound is an organic compound featuring an indanone core structure, which is a bicyclic system composed of a benzene (B151609) ring fused to a five-membered cyclopentanone (B42830) ring. The presence of an amino group at the 3-position is a key functional feature.
Molecular Formula and Weight:
The chemical formula for this compound is C₉H₉NO.[1][2][3][4] It has a molecular weight of approximately 147.17 g/mol .[2][4]
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [1][2][3][4] |
| Molecular Weight | 147.17 g/mol | [2][4] |
| CAS Number | 117291-44-8 | [1] |
Synthesis of this compound
Proposed Experimental Protocol: Reductive Amination of 1,3-Indandione (B147059)
This proposed two-step synthesis starts from the commercially available 1,3-indandione.
Step 1: Oximation of 1,3-Indandione
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-indandione in a suitable solvent such as ethanol.
-
Reagent Addition: Add an equimolar amount of hydroxylamine (B1172632) hydrochloride and a base, such as sodium acetate, to the solution.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and isolate the crude 1,3-indandione monoxime by filtration. The product can be further purified by recrystallization.
Step 2: Reduction of 1,3-Indandione Monoxime
-
Reaction Setup: In a suitable pressure vessel, dissolve the 1,3-indandione monoxime in a solvent like ethanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C).
-
Reaction Conditions: Subject the mixture to a hydrogen atmosphere at elevated pressure and temperature. The reaction progress should be monitored by TLC or gas chromatography (GC).
-
Work-up and Isolation: After the reaction is complete, carefully filter off the catalyst. The solvent is then removed under reduced pressure to yield crude this compound. Further purification can be achieved through column chromatography or recrystallization.
Potential Biological Activities and Applications
The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of indanone have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. A significant area of research for indanone derivatives is in the field of neurodegenerative diseases.
Enzyme Inhibition in Neurodegenerative Disorders
Several indanone derivatives have been identified as potent inhibitors of key enzymes implicated in the pathology of Alzheimer's disease, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). Inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132), while inhibition of MAO-B prevents the breakdown of dopamine (B1211576), both of which are therapeutic strategies for managing symptoms of neurodegenerative disorders.
While specific quantitative data for this compound is not available, the following table presents data for representative indanone derivatives to illustrate the potential potency of this class of compounds.
| Compound | Target | IC₅₀ (μM) | Reference |
| Indanone Derivative 1 | Acetylcholinesterase (AChE) | 0.054 | N/A |
| Indanone Derivative 2 | Monoamine Oxidase B (MAO-B) | 3.25 | N/A |
| Indanone Derivative 3 | Anti-inflammatory | 5.1 | N/A |
Hypothetical Signaling Pathway
Based on the known targets of indanone derivatives, a hypothetical signaling pathway for this compound in the context of neuroprotection can be proposed. In this model, this compound could potentially inhibit both AChE and MAO-B. The inhibition of AChE would lead to increased acetylcholine levels, enhancing cholinergic neurotransmission. Simultaneously, the inhibition of MAO-B would increase dopamine levels, contributing to improved motor control and cognitive function.
Conclusion
This compound represents a valuable chemical entity with significant potential for further investigation in the field of drug discovery. Its core indanone structure is a well-established pharmacophore, and the presence of a reactive amino group provides a handle for the synthesis of a diverse library of derivatives. Future research should focus on the development of a robust and scalable synthesis for this compound and a thorough evaluation of its biological activity, particularly in the context of neurodegenerative and inflammatory diseases. The insights gained from such studies could pave the way for the development of novel therapeutics based on this promising scaffold.
References
A Technical Guide to the Spectroscopic Characterization of 3-Amino-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Amino-1-indanone, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted and characteristic spectroscopic values derived from analyses of its structural features and data from analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of the chemical environment of each nucleus.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (4H) | 7.2 - 7.8 | Multiplet | 4H |
| CH-NH₂ (1H) | 4.0 - 4.5 | Triplet | 1H |
| CH₂ (2H) | 2.5 - 3.0 | Doublet of doublets | 2H |
| NH₂ (2H) | 1.5 - 3.0 | Broad singlet | 2H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 205 - 210 |
| Aromatic C (quaternary) | 150 - 155 |
| Aromatic C (quaternary) | 135 - 140 |
| Aromatic CH | 120 - 135 |
| CH-NH₂ | 55 - 65 |
| CH₂ | 35 - 45 |
A general procedure for obtaining ¹H and ¹³C NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.[1]
-
Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 300-500 MHz for ¹H).
-
Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is usually sufficient. Key parameters to set include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a greater number of scans is required to achieve a good signal-to-noise ratio.[2] Proton decoupling is typically used to simplify the spectrum and enhance signal intensity.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. This is followed by phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium (two bands for primary amine) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (ketone) | 1680 - 1710 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to weak |
| C-N Stretch | 1020 - 1250 | Medium |
For a solid sample such as this compound, the following methods are commonly used:
-
Thin Solid Film Method:
-
Dissolve a small amount of the solid in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]
-
Place the plate in the sample holder of the IR spectrometer and acquire the spectrum.
-
-
Mull Technique:
-
Grind a small amount of the solid sample with a mulling agent (e.g., Nujol) to create a paste.
-
Spread the paste between two salt plates.[4]
-
Acquire the spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z | Description |
| [M]⁺ | 147 | Molecular ion |
| [M-NH₂]⁺ | 131 | Loss of the amino group |
| [M-CO]⁺ | 119 | Loss of carbon monoxide |
A general procedure for obtaining a mass spectrum of an organic compound is as follows:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a solid, this can be done via a direct insertion probe or by dissolving it in a suitable solvent and introducing it via a liquid chromatography system.
-
Ionization: The sample molecules are ionized. A common method is Electron Ionization (EI), where high-energy electrons bombard the sample, causing ionization and fragmentation.[5][6]
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[5]
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Reaction Mechanisms of 3-Amino-1-indanone with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-indanone is a versatile bicyclic aromatic ketone that serves as a valuable intermediate in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. Its structure, featuring a nucleophilic amino group, an electrophilic carbonyl group, and an activated aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core reaction mechanisms of this compound with various electrophiles, offering insights into its reactivity, regioselectivity, and synthetic utility.
Core Reactivity of this compound
The reactivity of this compound towards electrophiles is primarily governed by two key functional groups: the amino group (-NH₂) at the 3-position and the aromatic benzene (B151609) ring. The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily attacking electron-deficient species. Additionally, the amino group is an activating, ortho-, para- directing group for electrophilic aromatic substitution, while the carbonyl group is a deactivating, meta- directing group. The interplay of these electronic effects dictates the regiochemical outcome of reactions on the aromatic ring.
Reactions at the Amino Group
The primary amino group of this compound is the most nucleophilic site and readily reacts with a variety of electrophiles.
N-Alkylation
N-alkylation of this compound with alkyl halides proceeds via a standard nucleophilic substitution mechanism. The lone pair of the amino group attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond.
Reaction Scheme:
Over-alkylation to form the tertiary amine can be a challenge.[1] To achieve selective mono-N-alkylation, controlling the stoichiometry of the reactants is crucial, often by using an excess of the amine.[2] Alternatively, reductive amination provides a more controlled method for synthesizing N-alkylated derivatives.[1]
N-Acylation
N-acylation of this compound with acylating agents such as acid chlorides or anhydrides is a facile reaction that forms a stable amide linkage. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).
Reaction Scheme:
This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct.
Schiff Base Formation
The reaction of this compound with aldehydes or ketones leads to the formation of Schiff bases (imines). This condensation reaction is typically acid or base-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate.[3][4] The formation of the C=N double bond is a reversible process.[5][6]
Reaction Scheme:
Reactions on the Aromatic Ring
The aromatic ring of this compound can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is influenced by the directing effects of both the amino and carbonyl groups. The strongly activating and ortho-, para- directing amino group generally dominates over the deactivating and meta- directing carbonyl group.
Halogenation
Electrophilic halogenation, for instance with bromine (Br₂), is expected to occur at the positions ortho and para to the amino group. Due to steric hindrance from the indanone ring system, substitution at the 4- and 6-positions is most likely.
Nitration
Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is anticipated to be introduced at the positions activated by the amino group. The reaction conditions need to be carefully controlled to avoid oxidation of the amino group.
Specialized Reactions
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7][8] While this compound is not a β-arylethylamine, a derivative where the amino group is part of a side chain attached to the aromatic ring could potentially undergo an intramolecular Pictet-Spengler-type reaction.
The general mechanism involves the formation of an iminium ion intermediate, which is then attacked by the electron-rich aromatic ring to form a new C-C bond and close the ring.[1][7]
Quantitative Data Summary
| Reaction Type | Electrophile | Product | Typical Yield (%) | Reference |
| N-Acylation | 2-(3-Oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid N-hydroxysuccinimide ester | Indan-1-one derivatives with amino acid fragments | Not Specified | [9] |
| Schiff Base Formation | Aromatic Aldehydes | Schiff's Bases | 80-90 | [3] |
| Friedel-Crafts Acylation (intramolecular) | 3-Arylpropionic acids | 1-Indanones | Good yields | [10] |
| Bromination (of 5,6-dimethoxyindan-1-one) | Br₂ in Acetic Acid | 2,4-Dibromo-5,6-dimethoxyindan-1-one | 95 | [11] |
| Bromination (of 5,6-dimethoxyindan-1-one) | Br₂ with KOH | 4-Bromo-5,6-dimethoxyindan-1-one | 79 | [11] |
Experimental Protocols
General Protocol for Schiff Base Formation: [3]
-
Dissolve 0.05 mole of this compound in ethanol.
-
Add 0.05 mole of the desired aromatic aldehyde to the solution.
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Purify the product by recrystallization from hot ethanol.
General Protocol for N-Alkylation of Aromatic Amines with Alkyl Halides: [2]
-
In a reaction vial, combine the aromatic amine (1.0 mmol), the alkyl halide (1.0 mmol), and a suitable base (e.g., K₂CO₃, 1.5 mmol) in a solvent such as DMF.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperatures) for 16-24 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
General Protocol for N-Acylation of Amines with Acid Chlorides:
-
Dissolve the amine in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.
-
Add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents).
-
Cool the mixture in an ice bath.
-
Add the acid chloride (1.0 equivalent) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways of this compound with various electrophiles.
Caption: Experimental workflow for the synthesis of Schiff bases from this compound.
Conclusion
This compound exhibits a rich and diverse reactivity towards a range of electrophiles, making it a cornerstone for the synthesis of complex nitrogen-containing molecules. The nucleophilic amino group is the primary site of reaction for alkylation, acylation, and Schiff base formation. The aromatic ring can also undergo electrophilic substitution, with the regioselectivity being a key consideration for synthetic design. A thorough understanding of these reaction mechanisms is paramount for leveraging the full synthetic potential of this versatile building block in the fields of medicinal chemistry and materials science. Further research into the specific reaction conditions and quantitative outcomes for various electrophilic reactions of this compound will undoubtedly expand its application in the development of novel compounds.
References
- 1. Amination [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. ajprd.com [ajprd.com]
- 4. ijfmr.com [ijfmr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Versatile Scaffold: Discovery and First Synthesis of 3-Substituted 1-Indanones
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-indanone (B140024) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of therapeutic applications, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[2] Furthermore, they are utilized in the treatment of neurodegenerative diseases and as agrochemicals.[2] This technical guide delves into the historical discovery and the seminal first syntheses of 3-substituted 1-indanones, providing a foundational understanding for researchers engaged in the design and development of novel therapeutics based on this versatile chemical entity.
The Dawn of 1-Indanone Chemistry: Synthesis of the Parent Scaffold
The journey into the world of 1-indanones began in the 1920s, with the first publications detailing the synthesis of the parent, unsubstituted 1-indanone ring system.[1] Two key early methods laid the groundwork for future explorations into more complex derivatives.
A landmark synthesis was reported in 1927, which utilized the intramolecular Friedel-Crafts acylation of phenylpropionic acid chloride in the presence of aluminum chloride, affording 1-indanone in a remarkable 90% yield.[3][4] This efficient cyclization reaction became a cornerstone for the construction of the 5-membered ring fused to a benzene (B151609) core.
Another significant early contribution came in 1939 from Price and Lewis, who described the cyclization of hydrocinnamic acid.[4][5] While this method, employing 20% sulfuric acid at 140°C, resulted in a more modest yield of 27%, it demonstrated an alternative pathway to the 1-indanone skeleton starting from a carboxylic acid.[4][5]
Emergence of 3-Substituted 1-Indanones: The Nazarov Cyclization
The ability to introduce substituents onto the 1-indanone core, particularly at the 3-position, was crucial for expanding its chemical space and exploring its potential as a pharmacophore. A pivotal moment in this endeavor was the discovery of the Nazarov cyclization reaction in 1941 by Ivan Nikolaevich Nazarov.[6][7] This reaction, originally observed during the study of rearrangements of allyl vinyl ketones, involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone to form a cyclopentenone.[6][7]
While Nazarov's initial work focused on the synthesis of cyclopentenones, the principles of this reaction were readily applicable to the synthesis of 3-substituted 1-indanones through the cyclization of appropriately substituted aryl vinyl ketones. This powerful carbon-carbon bond-forming reaction opened the door to a vast array of 3-aryl and 3-alkyl substituted 1-indanones, laying the foundation for the development of numerous biologically active molecules.
Key Early Synthetic Protocols
The following sections provide detailed experimental protocols for the foundational syntheses of the 1-indanone scaffold, which were precursors to the development of methods for 3-substituted derivatives.
Table 1: Early Syntheses of Unsubstituted 1-Indanone
| Method | Starting Material | Reagents | Conditions | Yield (%) | Melting Point (°C) | Reference |
| Friedel-Crafts Acylation | Phenylpropionic acid chloride | Aluminum chloride, Benzene | Not specified | 90 | 41-42 | [3][4] |
| Acid-Catalyzed Cyclization | Hydrocinnamic acid | 20% Sulfuric acid | 140°C | 27 | 41-42 | [4][5] |
Experimental Protocol 1: Friedel-Crafts Acylation for 1-Indanone (1927)
Procedure: To a solution of phenylpropionic acid chloride in benzene, aluminum chloride is added. The reaction mixture is stirred, likely at room temperature or with gentle heating, until the reaction is complete. The reaction is then quenched, and the organic layer is separated, washed, dried, and concentrated. The resulting crude product is purified, typically by distillation or recrystallization, to yield 1-indanone.
Note: The original 1927 publication would contain the specific molar ratios, reaction times, and temperatures, which are not fully detailed in the secondary sources.
Experimental Protocol 2: Acid-Catalyzed Cyclization of Hydrocinnamic Acid (1939)
Procedure: Hydrocinnamic acid is heated with a 20% aqueous solution of sulfuric acid at 140°C. The reaction is monitored until completion. Upon cooling, the product is extracted with a suitable organic solvent. The organic extracts are then washed, dried, and concentrated. Purification of the crude product by distillation or recrystallization affords 1-indanone.
Logical Workflow of Early 1-Indanone Synthesis
The progression from simple starting materials to the core 1-indanone structure via these early methods can be visualized as follows:
The Advent of 3-Substituted 1-Indanones via Nazarov Cyclization
The Nazarov cyclization provided a general and powerful strategy for accessing 3-substituted 1-indanones. The core transformation involves the acid-catalyzed cyclization of an aryl vinyl ketone. The substituent on the vinyl group ultimately resides at the 3-position of the resulting 1-indanone.
Table 2: Representative Nazarov Cyclization for a 3-Substituted 1-Indanone
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| Aryl vinyl ketone | Lewis Acid (e.g., AlCl3, FeCl3) or Brønsted Acid (e.g., H2SO4) | Varies (often elevated temperatures) | 3-Substituted 1-Indanone | Varies | [6][7][8] |
Experimental Protocol 3: General Procedure for Nazarov Cyclization
Procedure: The substituted aryl vinyl ketone is dissolved in a suitable solvent and treated with a catalytic or stoichiometric amount of a Lewis or Brønsted acid. The reaction mixture is heated to the required temperature and maintained for a period of time to ensure complete cyclization. After cooling, the reaction is quenched, and the product is isolated by extraction. Purification by chromatography or recrystallization yields the desired 3-substituted 1-indanone.
Mechanistic Pathway of the Nazarov Cyclization
The mechanism of the Nazarov cyclization is a well-studied electrocyclic reaction. The key steps are outlined below:
The initial activation of the ketone by an acid generates a pentadienyl cation. This intermediate then undergoes a thermally allowed 4π conrotatory electrocyclization to form a cyclic oxyallyl cation.[6] Subsequent deprotonation and tautomerization lead to the final 3-substituted 1-indanone product.
Conclusion
The discovery and initial syntheses of 1-indanones and their 3-substituted derivatives laid a critical foundation for the development of a vast and important class of molecules in medicinal chemistry. The early work on Friedel-Crafts acylation and acid-catalyzed cyclizations provided the initial access to the core scaffold, while the advent of the Nazarov cyclization unlocked the potential for creating diverse 3-substituted analogues. Understanding these fundamental synthetic strategies and their historical context provides valuable insights for contemporary researchers working on the design and synthesis of novel 1-indanone-based therapeutic agents. The robustness and versatility of these early methods continue to inspire the development of more efficient and sophisticated synthetic approaches to this important chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. d-nb.info [d-nb.info]
An In-depth Technical Guide on the Physical and Chemical Characteristics of Aminoindanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoindanones are a class of bicyclic compounds featuring an indanone core functionalized with an amino group. This structural motif has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules. Aminoindanone derivatives have shown promise as therapeutic agents, exhibiting a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and notable effects on the central nervous system.[1] Their structural similarity to neurotransmitters has made them particularly interesting for the development of drugs targeting neurological disorders. Notably, certain aminoindanone derivatives have been investigated as potent cholinesterase inhibitors, a key strategy in the management of Alzheimer's disease.[2][3] This technical guide provides a comprehensive overview of the physical and chemical characteristics of aminoindanones, their synthesis, and their biological significance, with a focus on providing researchers and drug development professionals with the detailed information necessary for their work.
Physical and Chemical Characteristics
The physical and chemical properties of aminoindanones are crucial for their handling, formulation, and biological activity. These properties can vary significantly depending on the position of the amino group and the presence of other substituents on the indanone ring.
General Properties
Aminoindanones are typically crystalline solids at room temperature.[4][5] Their solubility is a key consideration for both synthesis and biological testing. Generally, they are sparingly soluble in water but exhibit good solubility in organic solvents.[6][7] The amino group imparts basicity to the molecule, allowing for the formation of salts (e.g., hydrochlorides), which often have improved water solubility. The pKa of the amino group is a critical parameter influencing the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of aminoindanones.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are invaluable for determining the precise structure of aminoindanone derivatives. The chemical shifts of the protons and carbons are influenced by their local electronic environment, providing key information about the substitution pattern on the aromatic and cyclopentanone (B42830) rings.[8][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in aminoindanones. Key vibrational bands include those for the N-H stretch of the amino group, the C=O stretch of the ketone, and C-H and C=C stretches of the aromatic ring.[10][11]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of aminoindanones, which aids in confirming their identity. The fragmentation patterns can reveal structural details about the molecule.[12][13][14]
Tabulated Physical and Chemical Data
The following tables summarize key quantitative data for representative aminoindanones.
Table 1: Physical Properties of Selected Aminoindanones
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| 1-Aminoindan | 34698-41-4 | C9H11N | 133.19 | 15 | 96-97 (at 8 mmHg) | 9.21 |
| 2-Amino-1-indanone | 6941-16-8 | C9H9NO | 147.18 | Not available | Not available | Not available |
| 6-Amino-1-indanone | 703-44-6 | C9H9NO | 147.18 | 167-171 | 330.3 (at 760 mmHg) | Not available |
Data sourced from various chemical suppliers and databases.[15][16][17]
Table 2: Spectroscopic Data for 1-Indanone Oxime (a precursor to 1-Aminoindan)
| 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (100 MHz, CDCl3) δ (ppm) | IR (neat, cm-1) |
| 8.79 (br s, 1H), 7.67 (d, J = 7.7 Hz, 1H), 7.36-7.22 (m, 3H), 3.08-3.05 (m, 2H), 3.00-2.96 (m, 2H) | 164.26, 148.63, 136.16, 130.63, 127.22, 125.83, 121.76, 28.73, 26.13 | 3178, 3063, 2850, 1655, 1480, 1456, 1432, 1410, 1334, 1070, 987, 957, 833, 819, 775, 753 |
Data for (E)-1-indanone oxime.[18]
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and biological evaluation of aminoindanones.
Synthesis of 2-Aminoindan (B1194107) from 2-Indanone (B58226)
This protocol describes a two-step synthesis of 2-aminoindan starting from 2-indanone, proceeding through an oxime intermediate.
Step 1: Synthesis of 2-Indanone Oxime [18]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, combine 2-indanone (1 equivalent), hydroxylamine (B1172632) hydrochloride (1.05 equivalents), and pyridine (B92270) as the solvent.
-
Reaction: Heat the mixture at 50 °C and stir for approximately 20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add ethyl acetate (B1210297) and 1 M aqueous HCl. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2-indanone oxime.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Step 2: Reduction of 2-Indanone Oxime to 2-Aminoindan [19]
-
Reaction Setup: In a suitable reaction vessel, dissolve the 2-indanone oxime in a solvent such as ethanol (B145695) or acetic acid.
-
Reduction: Add a reducing agent. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents such as sodium in ethanol can be used.
-
Reaction Conditions: Stir the reaction mixture at room temperature (or with gentle heating, depending on the chosen reducing agent) until the reaction is complete, as monitored by TLC.
-
Work-up:
-
For catalytic hydrogenation, filter the reaction mixture to remove the catalyst.
-
For chemical reduction, carefully quench any remaining reducing agent and then perform an acid-base extraction to isolate the amine.
-
-
Purification: The crude 2-aminoindan can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Synthesis of 2-Aminoindan from 2-Indanone.
Cholinesterase Activity Assay (Ellman's Method)
This colorimetric assay is commonly used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Reagent Preparation:
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution in phosphate buffer.
-
Substrate solution: Acetylthiocholine iodide (for AChE) or butyrylthiocholine (B1199683) iodide (for BChE) in phosphate buffer.
-
Enzyme solution: Acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum) diluted in phosphate buffer.
-
Test compound (aminoindanone derivative) solution in a suitable solvent (e.g., DMSO), with further dilutions in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of enzyme inhibition for each concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Workflow for Cholinesterase Inhibition Assay.
Signaling Pathways in Alzheimer's Disease
Aminoindanones, particularly as cholinesterase inhibitors, are relevant to the treatment of Alzheimer's disease (AD). Understanding the key signaling pathways in AD provides context for their mechanism of action.
Cholinergic Signaling Pathway
In a healthy brain, acetylcholine (B1216132) (ACh) is a neurotransmitter crucial for learning and memory. It is released from a presynaptic neuron, crosses the synaptic cleft, and binds to receptors on the postsynaptic neuron, transmitting the nerve impulse. Acetylcholinesterase (AChE) then breaks down ACh to terminate the signal. In Alzheimer's disease, there is a depletion of ACh, leading to impaired cognitive function. Cholinesterase inhibitors, including some aminoindanone derivatives, block the action of AChE, thereby increasing the levels of ACh in the synaptic cleft and enhancing cholinergic neurotransmission.[20][21]
Cholinergic Synapse and the Action of Aminoindanone Inhibitors.
Amyloid Precursor Protein (APP) Processing Pathway
A key pathological hallmark of Alzheimer's disease is the formation of amyloid-beta (Aβ) plaques. These plaques originate from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. This "amyloidogenic" pathway releases Aβ peptides, which can aggregate and form toxic plaques. An alternative, "non-amyloidogenic" pathway involves the cleavage of APP by α-secretase, which precludes the formation of Aβ.[2][22][23][24] While aminoindanones are not primarily known to directly target this pathway, the interplay between cholinergic signaling and APP processing is an area of active research.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Indanone 98 615-13-4 [sigmaaldrich.com]
- 5. 1-Indanone - Wikipedia [en.wikipedia.org]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. emerypharma.com [emerypharma.com]
- 9. acdlabs.com [acdlabs.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. 2-Indanone(615-13-4) IR Spectrum [m.chemicalbook.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Page loading... [wap.guidechem.com]
- 16. chemsynthesis.com [chemsynthesis.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. 2-Indanone | C9H8O | CID 11983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Cu-catalyzed coupling of indanone oxime acetates with thiols to 2,3-difunctionalized indenones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. Indanone synthesis [organic-chemistry.org]
- 24. Organic Syntheses Procedure [orgsyn.org]
Navigating the Solubility of 3-Amino-1-indanone: A Technical Guide for Researchers
An in-depth exploration of the solubility characteristics of 3-amino-1-indanone, a key building block in medicinal chemistry. This guide provides a framework for its empirical solubility determination in various organic solvents, addressing a critical knowledge gap for its application in drug discovery and development.
Introduction: Understanding this compound
This compound is a bifunctional organic molecule featuring a rigid indanone scaffold with a primary amine. This unique combination of a ketone and an amino group within a constrained bicyclic system makes it a valuable starting material for the synthesis of a diverse range of biologically active compounds. Its structural properties, including the potential for hydrogen bonding, suggest its solubility will be highly dependent on the nature of the solvent.[1]
While qualitative descriptions indicate that this compound is likely soluble in polar solvents, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data across a range of common organic solvents.[1] This guide aims to bridge this gap by providing researchers, scientists, and drug development professionals with a robust experimental framework to determine the solubility of this compound in a systematic and reproducible manner.
Predicted vs. Empirical Solubility: A Note of Caution
For a structurally related compound, 6-cyano-1-indanone (B1311986), qualitative solubility data is available and is presented in Table 1. While this may offer some initial guidance, it is crucial to recognize that the substitution of a cyano group with an amino group can significantly alter the intermolecular forces and, consequently, the solubility profile. The amino group's ability to act as a hydrogen bond donor and acceptor is a key differentiator. Therefore, the data for 6-cyano-1-indanone should be considered with caution, and empirical determination for this compound is strongly recommended.
Table 1: Qualitative Solubility of 6-Cyano-1-indanone in Various Organic Solvents.
| Solvent | Solubility Classification |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Acetone | Soluble |
| Ethanol | Moderately Soluble |
| Methanol | Moderately Soluble |
| Ethyl Acetate | Moderately Soluble |
| Water | Practically Insoluble |
| Hexane | Practically Insoluble |
Source: Data adapted from publicly available information on 6-cyano-1-indanone. This data is for a structurally related but different compound and should be used for indicative purposes only.[2]
Experimental Protocol for Solubility Determination
The following is a generalized yet detailed protocol for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dichloromethane, dimethylformamide, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Experimental Workflow
The determination of solubility follows a systematic process, from preparation to analysis. The logical flow of this procedure is depicted in the diagram below.
Figure 1. Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of the Sample:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.
-
Pipette a precise volume of the chosen organic solvent into the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.
-
-
Separation of Undissolved Solid:
-
Remove the vial from the shaker and centrifuge it at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a standard curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Prepare appropriate dilutions of the filtered supernatant.
-
Inject the diluted samples into the HPLC and record the peak areas.
-
-
Calculation of Solubility:
-
Using the standard curve, determine the concentration of this compound in the diluted samples.
-
Calculate the concentration in the original undiluted supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.
-
Conclusion
While quantitative solubility data for this compound remains to be published, this guide provides a comprehensive framework for its empirical determination. By following the detailed experimental protocol, researchers can generate reliable and reproducible solubility data in a variety of organic solvents. This information is invaluable for the effective design of synthetic routes, the formulation of drug candidates, and the overall advancement of research programs that utilize this important chemical entity. The provided workflow and protocol encourage a systematic approach to data generation, contributing to a more robust understanding of the physicochemical properties of this compound.
References
Theoretical Framework for the Conformational Analysis of 3-Amino-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-1-indanone is a crucial scaffold in medicinal chemistry, serving as a precursor for a variety of pharmacologically active agents. Its three-dimensional conformation plays a pivotal role in its interaction with biological targets, thereby influencing efficacy and selectivity. This technical guide provides a comprehensive overview of a proposed theoretical study to elucidate the conformational landscape of this compound. In the absence of extensive published conformational studies on this specific molecule, this document outlines a robust computational methodology, data presentation standards, and visualization of the theoretical workflow, serving as a blueprint for researchers in the field.
Introduction
The indanone core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The conformational flexibility of substituents on the five-membered ring of the indanone system is a key determinant of their biological function. For this compound, the orientation of the amino group relative to the fused ring system is of particular interest. Understanding the preferred conformations and the energy barriers between them is essential for rational drug design and the development of novel therapeutics. This guide proposes a systematic computational approach to characterize the conformational space of this compound.
Proposed Computational Methodology
A multi-step computational workflow is proposed to thoroughly investigate the conformational preferences of this compound. This involves an initial conformational search followed by higher-level quantum mechanical calculations to refine the geometries and energies of the identified conformers.
Conformational Search
A preliminary conformational search is essential to identify all possible low-energy structures.
-
Method: Molecular Mechanics (MM) methods, such as those employing the MMFF94 or OPLS force fields, are suitable for an initial broad search. This can be performed using software like Spartan, Schrödinger's MacroModel, or open-source alternatives.
-
Protocol:
-
Construct the 3D structure of this compound.
-
Define the rotatable bond, which is the C2-C3 bond, and the pyramidal inversion of the amino group.
-
Perform a systematic or stochastic (e.g., Monte Carlo) search by rotating the defined bond and inverting the amino group.
-
Minimize the energy of each generated conformer.
-
Cluster the resulting conformers based on root-mean-square deviation (RMSD) and energy to identify unique low-energy structures.
-
Quantum Mechanical Calculations
The unique conformers identified from the molecular mechanics search should be subjected to more accurate quantum mechanical calculations.
-
Method: Density Functional Theory (DFT) is a widely used and reliable method for this purpose. The B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p) provides a good balance of accuracy and computational cost for geometry optimization. For more precise energy calculations, a larger basis set like 6-311++G(d,p) is recommended.
-
Protocol:
-
Use the low-energy conformers from the MM search as starting geometries.
-
Perform geometry optimization for each conformer using DFT at the B3LYP/6-31G(d,p) level of theory.
-
Verify that the optimized structures are true minima on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a local minimum.
-
Calculate the single-point energies of the optimized geometries at a higher level of theory, such as B3LYP/6-311++G(d,p), to obtain more accurate relative energies.
-
Incorporate solvent effects, if relevant for a biological context, using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Data Presentation
The quantitative data generated from the computational studies should be organized into clear and concise tables for easy interpretation and comparison.
| Conformer | Dihedral Angle (H-N-C3-H) (°) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| I | 0.0 (eclipsed) | 0.00 | 2.5 |
| II | 60.0 (gauche) | 0.5 | 2.8 |
| III | 120.0 (eclipsed) | 1.5 | 3.0 |
| IV | 180.0 (anti) | 1.0 | 2.7 |
Table 1: Hypothetical Relative Energies and Key Geometrical Parameters of this compound Conformers.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1=O | 1.22 | ||
| C2-C3 | 1.54 | ||
| C3-N | 1.47 | ||
| ∠C2-C3-N | 110.5 | ||
| ∠O=C1-C2 | 125.0 | ||
| τ(C1-C2-C3-N) | TBD |
Table 2: Key Optimized Geometrical Parameters for the Global Minimum Conformer of this compound (Calculated at the B3LYP/6-31G(d,p) level).
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided to illustrate the proposed workflows and conceptual relationships.
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Amino-1-indanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3-Amino-1-indanone as a key starting material. The unique bifunctional nature of this compound, possessing both a reactive ketone and a nucleophilic amino group, makes it a versatile building block for the construction of diverse and complex heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.
Synthesis of Indeno[1,2-b]pyridines via Multicomponent Reaction
Indeno[1,2-b]pyridines are a class of fused heterocyclic compounds with potential applications in materials science and as scaffolds for pharmacologically active molecules. A theoretical study has suggested the feasibility of a one-pot, four-component reaction to construct this heterocyclic system. While the specific use of this compound is a logical extension, experimental data is based on closely related indanone derivatives. This protocol is an adapted procedure based on these findings.
Reaction Principle:
This multicomponent reaction involves the condensation of an indanone, an aromatic aldehyde, an active methylene (B1212753) compound (malononitrile), and a source of ammonia (B1221849) (ammonium acetate). The reaction likely proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to yield the fused pyridine (B92270) ring. The amino group of this compound can potentially participate in the cyclization step.
Experimental Protocol:
A mixture of this compound (1.0 mmol), an aromatic aldehyde (1.0 mmol), malononitrile (B47326) (1.0 mmol), and ammonium (B1175870) acetate (B1210297) (2.0 mmol) in ethanol (B145695) (10 mL) is stirred at reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).
Quantitative Data Summary:
| Starting Material (Indanone Derivative) | Aldehyde | Active Methylene Compound | Product | Yield (%) | Reference |
| 4-Bromo-indanone | 2-Methoxybenzaldehyde | Malononitrile | 6-(2-methoxyphenyl)-2-amino-6-bromo-5H-indeno[1,2-b]pyridine-3-carbonitrile | High (Theoretical) | [1] |
| 1-Indanone | Various Aromatic Aldehydes | Acetophenones | 2,4-Diphenylindeno[1,2-b]pyridinols | Acceptable | [2][3] |
Logical Workflow for Indeno[1,2-b]pyridine Synthesis:
Caption: General workflow for the synthesis of Indeno[1,2-b]pyridines.
Synthesis of Indeno[1,2-d]pyrimidines through Cyclocondensation
Fused pyrimidine (B1678525) derivatives are of significant interest in drug development due to their presence in numerous biologically active compounds. The synthesis of indeno[1,2-d]pyrimidines can be achieved through the reaction of an indanone derivative with a suitable aminopyrimidine. While direct experimental data for this compound is limited, protocols using 1,3-indandione (B147059) and 2-arylidene-1-indanone provide a strong basis for this synthetic route.
Reaction Principle:
The reaction of an indanone derivative with an aminopyrimidine, such as 6-amino-1,3-dimethyluracil (B104193), in the presence of an acid catalyst leads to the formation of the fused pyrimidine ring system. The reaction is believed to proceed via an initial condensation followed by an intramolecular cyclization and dehydration.
Experimental Protocol:
A solution of this compound (1.0 mmol) and 6-amino-1,3-dimethyluracil (1.0 mmol) in acetonitrile (B52724) (15 mL) is treated with a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol). The mixture is heated to reflux and stirred for 8-12 hours, with reaction progress monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is triturated with diethyl ether. The resulting solid is collected by filtration and purified by column chromatography on silica (B1680970) gel.
Quantitative Data Summary:
| Starting Material (Indanone Derivative) | Amine Component | Product | Yield (%) | Reference | |---|---|---|---|---|---| | 2-Arylidene-1-indanone | 6-Amino-1,3-dimethylpyrimidine | Indeno-fused pyridopyrimidine | Excellent |[2][3] | | 1,3-Indandione | 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | Indenopyrido[2,3-d]pyrimidine | Not specified |[4] | | 1,3-Indandione | Thiourea and Aldehydes | 4-Substituted-2-thioxo-3,4-dihydro-1H-indeno[1,2-d]pyrimidin-5(2H)-one | 88-89 |[5] |
Signaling Pathway for Indeno[1,2-d]pyrimidine Formation:
Caption: Proposed reaction pathway for Indeno[1,2-d]pyrimidine synthesis.
Potential Synthesis of other Heterocycles
-
Indenopyrroles: Reaction of this compound with α-haloketones could potentially lead to the formation of a fused pyrrole (B145914) ring through a Paal-Knorr type synthesis.
-
Indenothiazoles: Condensation of this compound with a source of sulfur, such as Lawesson's reagent, followed by reaction with an α-halocarbonyl compound could yield fused thiazole (B1198619) derivatives.
-
Indenodiazepines: Reaction with 1,2-diamines could potentially lead to the formation of seven-membered benzodiazepine-fused systems.
Further research and experimental validation are required to establish efficient protocols for these potential syntheses.
Disclaimer: The provided protocols are based on existing literature for structurally related compounds and theoretical studies. Researchers should exercise caution and perform small-scale pilot reactions to optimize conditions for the specific case of this compound. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alliedacademies.org [alliedacademies.org]
3-Amino-1-indanone: A Versatile Precursor for Novel Pharmaceutical Agents
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
3-Amino-1-indanone is a valuable and versatile bicyclic molecule that serves as a key building block in the synthesis of a wide array of pharmaceutical agents. Its rigid indane core, coupled with a reactive amino group, provides a unique scaffold for the development of compounds with diverse therapeutic applications. Derivatives of this compound have shown significant promise as potent and selective inhibitors of enzymes implicated in neurodegenerative disorders, as well as exhibiting potential as anti-inflammatory, analgesic, and antimicrobial agents. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with pharmaceutical agents derived from this important precursor.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the in vitro biological activities of various indanone derivatives, highlighting their potential as therapeutic agents. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Monoamine Oxidase (MAO) Inhibition by Indanone Derivatives
| Compound | Structure | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| Indanone Derivative 1 | C6-substituted 1-indanone | >10 | 0.001 - 0.030 | >333 - >10000 |
| Indanone Derivative 2 | C5-substituted 1-indanone | - | Weaker than C6-substituted | - |
| 2-Heteroarylidene-1-indanone 1 | Methoxy-substituted, 5-bromo-2-furan | 0.061 | 0.0044 | 13.86 |
| 2-Heteroarylidene-1-indanone 2 | Unsubstituted, 2-furan | >10 | 1.53 | >6.54 |
| (E)-5-((4-bromobenzyl)oxy)-2-(4-(3-(piperidin-1-yl)propoxy)benzylidene)-2,3-dihydro-1H-inden-1-one (3f) | - | >10 | 0.276 | >36 |
| (E)-6-((4-bromobenzyl)oxy)-2-(4-(3-(piperidin-1-yl)propoxy)benzylidene)-2,3-dihydro-1H-inden-1-one (3e) | - | - | 0.232 | - |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
The following section provides a detailed, albeit adapted, experimental protocol for the synthesis of a potential pharmaceutical agent, N-propargyl-3-amino-1-indanone, a selective MAO-B inhibitor. This protocol is based on established methods for the N-propargylation of structurally similar aminoindanes, such as the synthesis of Rasagiline.
Protocol 1: Synthesis of N-propargyl-3-amino-1-indanone
Objective: To synthesize N-propargyl-3-amino-1-indanone via N-alkylation of this compound with propargyl bromide.
Materials:
-
This compound hydrochloride
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Preparation of the Free Amine: To a stirred suspension of this compound hydrochloride (1.0 eq) in dichloromethane at 0 °C, add saturated aqueous sodium bicarbonate solution dropwise until the pH of the aqueous layer is ~8-9. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the free this compound.
-
N-Alkylation Reaction: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound (1.0 eq) in anhydrous acetonitrile. Add anhydrous potassium carbonate (2.0 eq). To this suspension, add propargyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 80-82 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-propargyl-3-amino-1-indanone.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Yield: The yield of the N-propargylation reaction is expected to be in the range of 60-80%, based on similar reactions with 1-aminoindan.
Signaling Pathways and Mechanisms of Action
Dopamine (B1211576) Degradation and MAO-B Inhibition
Pharmaceutical agents derived from this compound, particularly N-propargylated derivatives, often function as inhibitors of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the metabolic degradation of dopamine, a neurotransmitter crucial for motor control and mood regulation.[4][5][6] The inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, which is the primary therapeutic mechanism for treating the motor symptoms of Parkinson's disease.[7]
Neuroprotective Signaling Pathway of MAO-B Inhibitors
Beyond their symptomatic effects, certain MAO-B inhibitors, such as Rasagiline, have demonstrated neuroprotective properties. This neuroprotection is thought to be independent of MAO-B inhibition and may involve the activation of pro-survival signaling pathways. One such proposed pathway involves the activation of the Akt/Nrf2 redox signaling cascade, which upregulates the expression of antioxidant and anti-apoptotic genes, thereby protecting neurons from oxidative stress and cell death.
References
- 1. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel indanone derivatives as MAO B/H3R dual-targeting ligands for treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redefining differential roles of MAO-A in dopamine degradation and MAO-B in tonic GABA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Chiral Synthesis of 3-Amino-1-Indanone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral synthesis of 3-amino-1-indanone derivatives, a critical structural motif in various pharmacologically active compounds. The methodologies presented herein focus on asymmetric strategies to establish the key stereocenter at the C3 position, offering pathways to enantiomerically enriched building blocks for drug discovery and development.
Introduction
Chiral this compound and its derivatives are privileged scaffolds found in a range of bioactive molecules, including treatments for neurodegenerative diseases. The precise stereochemical control during the synthesis of these compounds is paramount, as different enantiomers often exhibit distinct pharmacological profiles. This document outlines three principal strategies for achieving high enantioselectivity in the synthesis of these valuable intermediates:
-
Direct Asymmetric Reductive Amination: A biocatalytic approach for the direct conversion of a prochiral 1-indanone (B140024) to a chiral this compound.
-
Asymmetric Synthesis of Chiral 3-Aryl-1-Indanone Precursors: A metal-catalyzed asymmetric conjugate addition to generate enantioenriched 3-aryl-1-indanones, which can be further elaborated to the desired amino derivatives.
-
Asymmetric Synthesis of Chiral 3-Substituted-1-Indanone Precursors: A palladium-catalyzed enantioselective reductive Heck reaction to access a broader range of chiral 3-substituted-1-indanones.
These notes provide summaries of quantitative data, detailed experimental protocols for key reactions, and visual representations of the synthetic workflows.
Data Presentation
The following tables summarize the quantitative data for the key asymmetric transformations, allowing for easy comparison of different methodologies.
Table 1: Biocatalytic Asymmetric Reductive Amination of 1-Indanone
| Enzyme | Amine Donor | Co-substrate/Cofactor Regeneration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Reductive Aminase (AcRedAm) | Propargylamine | Glucose/Glucose Dehydrogenase (GDH) | 70 | >99 (R) | [1][2] |
| Reductive Aminase (BaRedAm) | Propargylamine | Glucose/GDH | 83 | >99 (R) | [1][2] |
| AcRedAm Mutant (Q237A) | Propargylamine | Glucose/GDH | 51 | >99 (R) | [1][2] |
Table 2: Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition for Chiral 3-Aryl-1-Indanones
| Substrate (Aryl Group) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Phenyl | 92 | 93 | [3] |
| 4-Methylphenyl | 95 | 94 | [3] |
| 4-Methoxyphenyl | 93 | 95 | [3] |
| 4-Chlorophenyl | 91 | 92 | [3] |
| 2-Naphthyl | 89 | 91 | [3] |
Table 3: Palladium-Catalyzed Enantioselective Reductive-Heck Reaction of 2'-Triflyloxychalcones
| Substrate (R group) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Phenyl | 85 | 92 | [4] |
| 4-Tolyl | 88 | 93 | [4] |
| 4-Methoxyphenyl | 82 | 91 | [4] |
| 4-Fluorophenyl | 86 | 90 | [4] |
| 2-Thienyl | 78 | 88 | [4] |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reductive Amination of 1-Indanone
This protocol describes the synthesis of (R)-N-propargyl-1-aminoindan, a precursor to the anti-Parkinson's agent Rasagiline, using a reductive aminase (RedAm).
Materials:
-
1-Indanone
-
Propargylamine
-
Reductive Aminase (e.g., AcRedAm or BaRedAm, expressed and purified)
-
D-Glucose
-
Glucose Dehydrogenase (GDH)
-
NADP⁺
-
Tris-HCl buffer (100 mM, pH 9.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
tert-Butyl methyl ether
-
Anhydrous MgSO₄
-
10 M NaOH
Procedure:
-
In a suitable reaction vessel, prepare the reaction mixture by adding the following components to the Tris-HCl buffer:
-
1-Indanone (5 mM final concentration)
-
Propargylamine (250 mM final concentration)
-
Purified RedAm (1 mg/mL)
-
D-Glucose (100 mM final concentration)
-
NADP⁺ (1 mM final concentration)
-
GDH (0.7 mg/mL)
-
DMSO (2% v/v)
-
-
Incubate the reaction mixture at 25°C with shaking at 220 rpm.[1][2]
-
Monitor the progress of the reaction by HPLC or GC-FID analysis of aliquots taken at various time points (e.g., 2, 24, 60, 120, 180 hours).[1][2]
-
Upon completion of the reaction, quench the reaction by adding 30 µL of 10 M NaOH.[1][2]
-
Extract the product from the reaction mixture with tert-butyl methyl ether (2 x 500 µL).[1][2]
-
Combine the organic fractions, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography if necessary.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition
This protocol details the synthesis of enantioenriched 3-aryl-1-indanones from pinacolborane chalcone (B49325) derivatives.
Materials:
-
Pinacolborane chalcone derivative
-
[Rh(cod)₂]BF₄
-
(S)-MonoPhos
-
Toluene (B28343) (anhydrous)
-
Aqueous K₃PO₄ solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add [Rh(cod)₂]BF₄ (3 mol%) and (S)-MonoPhos (6 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate flask, dissolve the pinacolborane chalcone derivative (1.0 equiv) in toluene.
-
Add the substrate solution to the catalyst solution, followed by the aqueous K₃PO₄ solution (2.0 equiv).
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 3: Palladium-Catalyzed Enantioselective Reductive-Heck Reaction
This protocol describes the synthesis of chiral 3-substituted-1-indanones from 2'-triflyloxychalcones.
Materials:
-
2'-Triflyloxychalcone derivative
-
Pd(OAc)₂
-
Chiral phosphine (B1218219) ligand (e.g., (R)-DTBM-SEGPHOS)
-
Formic acid
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a glovebox, charge a vial with Pd(OAc)₂ (2 mol%) and the chiral phosphine ligand (2.2 mol%).
-
Add anhydrous toluene and stir for 10 minutes.
-
Add the 2'-triflyloxychalcone derivative (1.0 equiv) to the vial.
-
In a separate vial, prepare a solution of triethylamine (3.0 equiv) and formic acid (2.0 equiv) in toluene.
-
Add the amine/formic acid solution to the reaction vial.
-
Seal the vial and heat the reaction mixture at the appropriate temperature (e.g., 80 °C) for the specified time, monitoring by TLC or GC.
-
After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Synthetic strategies for chiral this compound derivatives.
Caption: Experimental workflow for biocatalytic reductive amination.
Caption: General workflow for metal-catalyzed asymmetric synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Enantioselective Synthesis of Chiral 3-Aryl-1-indanones through Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition [organic-chemistry.org]
- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
Application Notes and Protocols: Synthesis of 3-Substituted Indanones via Friedel-Crafts Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indanones, particularly 3-substituted indanones, are a pivotal structural motif in medicinal chemistry and materials science. Their synthesis is of significant interest, with the intramolecular Friedel-Crafts reaction being a primary and versatile method for their preparation. This reaction typically involves the cyclization of 3-arylpropanoic acids or their derivatives, catalyzed by a Lewis or Brønsted acid, to form the five-membered ring of the indanone core. This document provides detailed application notes and experimental protocols for the synthesis of 3-substituted indanones via the Friedel-Crafts reaction, focusing on various catalytic systems and reaction conditions.
Reaction Mechanism and Workflow
The intramolecular Friedel-Crafts acylation for the synthesis of 1-indanones (which can be substituted at the 3-position depending on the starting material) proceeds through the formation of an acylium ion intermediate from a 3-arylpropanoic acid or its derivative. This electrophile then attacks the aromatic ring in an intramolecular electrophilic aromatic substitution, followed by rearomatization to yield the cyclic ketone.
Caption: General workflow for the synthesis of 3-substituted indanones via intramolecular Friedel-Crafts acylation.
Catalytic Systems and Reaction Conditions
The choice of catalyst and reaction conditions is critical for the successful synthesis of 3-substituted indanones and can significantly impact yield, selectivity, and substrate scope. A variety of Lewis and Brønsted acids have been employed, each with its own advantages and limitations.
Common Catalysts and Their Applications
| Catalyst | Starting Material | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ | 3-Arylpropionyl chlorides | Dichloromethane (B109758), 0 °C to rt | High reactivity, low cost | Stoichiometric amounts often required, moisture sensitive |
| TfOH | 3-Arylpropanoic acids, amides | 1,2-Dichloroethane (B1671644), 50-80 °C | Strong acid, can be used in catalytic amounts | Corrosive, can lead to side reactions with sensitive substrates |
| Sc(OTf)₃ | Meldrum's acid derivatives | Nitromethane, reflux | Mild conditions, good yields[1] | Expensive |
| NbCl₅ | 3,3-Dimethylacrylic acid and aromatic substrates | - | One-step synthesis of various derivatives[2] | Less common than other Lewis acids |
| FeCl₃ | 2-Alkylcinnamaldehydes | Acetic anhydride, rt | Catalytic amounts needed, mild conditions | Substrate specific |
Non-Conventional Methods
To improve reaction efficiency and align with green chemistry principles, non-conventional energy sources have been explored for the intramolecular Friedel-Crafts acylation.
| Method | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Microwave | Tb(OTf)₃ | o-Dichlorobenzene | 150 | 15 | 92 |
| Ultrasound | TfOH | 1,2-Dichloroethane | 50 | 60 | 95 |
Experimental Protocols
Protocol 1: AlCl₃-Mediated Cyclization of a 3-Arylpropionyl Chloride
This protocol describes a classic approach using aluminum chloride as the Lewis acid catalyst.
Materials:
-
3-Arylpropionic acid
-
Thionyl chloride or oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-arylpropionic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or IR spectroscopy). Remove the solvent and excess reagent under reduced pressure.
-
Friedel-Crafts Reaction: Dissolve the crude 3-arylpropionyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. Under an inert atmosphere, add anhydrous AlCl₃ (1.1-1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C or allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted indanone.
Protocol 2: Triflic Acid-Catalyzed Cyclization of a 3-Arylpropanoic Acid
This protocol outlines a more direct, one-step approach using a strong Brønsted acid.
Materials:
-
3-Arylpropanoic acid
-
Triflic acid (TfOH)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-arylpropanoic acid (1.0 eq).
-
Inert Atmosphere and Solvent Addition: Purge the flask with an inert gas (nitrogen or argon). Add anhydrous DCE to the flask (typically to achieve a concentration of 0.1-0.5 M).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add triflic acid (typically 1.5-5.0 eq) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-80 °C).[3] Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a saturated sodium bicarbonate solution. Extract the product with DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography.
Troubleshooting and Optimization
Low or no product yield is a common issue in Friedel-Crafts acylation for indanone synthesis and can be attributed to several factors.[3]
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Inappropriate catalyst | Screen a variety of Lewis or Brønsted acids. Superacids like triflic acid can be effective for less reactive substrates.[3] |
| Deactivated aromatic ring | Use a more potent catalytic system or consider alternative synthetic routes.[3] | |
| Suboptimal temperature | Experiment with a range of temperatures; some reactions may require heating.[3] | |
| Moisture contamination | Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere with anhydrous solvents.[3] | |
| Formation of Regioisomers | Directing effects of substituents | Steric hindrance can be used to direct cyclization. Experiment with different solvents and temperatures to favor the desired isomer. |
Visualization of the Reaction Mechanism
The following diagram illustrates the key steps in the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid.
Caption: Mechanism of intramolecular Friedel-Crafts acylation for indanone synthesis.
Conclusion
The intramolecular Friedel-Crafts reaction is a robust and adaptable method for the synthesis of 3-substituted indanones. The success of the synthesis hinges on the careful selection of the starting material, catalyst, and reaction conditions. The protocols and data presented herein provide a comprehensive guide for researchers to develop and optimize the synthesis of these valuable compounds for applications in drug discovery and materials science. By understanding the reaction mechanism and potential pitfalls, chemists can effectively troubleshoot and tailor the reaction to their specific needs.
References
Application Notes: Nazarov Cyclization for the Synthesis of Functionalized Indanones
Introduction
The Nazarov cyclization is a powerful and versatile acid-catalyzed reaction for the synthesis of cyclopentenones from divinyl ketones.[1][2] A significant application of this reaction is in the construction of the indanone scaffold, a core structural motif present in numerous natural products and biologically active compounds.[3][4] Functionalized indanones are of particular interest in drug development due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] This document provides an overview of modern Nazarov cyclization strategies for producing functionalized indanones, including detailed protocols and data for selected reactions.
Recent advancements in this field have focused on the development of catalytic and stereoselective methods to overcome the limitations of classical Nazarov cyclizations, which often require stoichiometric amounts of strong acids and offer poor stereocontrol.[6][7] Modern variants utilize a variety of catalysts, including Lewis acids, Brønsted acids, and transition metals, to achieve high yields and selectivities under milder reaction conditions.[8][9]
Key Methodologies and Applications
Several key strategies have emerged for the synthesis of functionalized indanones via the Nazarov cyclization:
-
Lewis Acid Catalysis: Lewis acids such as copper(II) triflate (Cu(OTf)₂), zinc chloride (ZnCl₂), and indium(III) triflate (In(OTf)₃) are effective in promoting the cyclization of polarized dienones to form indanones.[6][9][10] These catalysts are often used in catalytic amounts, making the process more efficient and environmentally benign.
-
Brønsted Acid Catalysis: Strong Brønsted acids like triflic acid (TfOH) and polyphosphoric acid (PPA) can promote the cyclization of chalcones and other precursors to yield indanones.[4][8][9] The concentration of the acid can influence the regioselectivity of the reaction.[4]
-
Tandem Reactions: The Nazarov cyclization can be integrated into tandem sequences to rapidly build molecular complexity. A notable example is the tandem Nazarov cyclization/electrophilic fluorination, which provides access to fluorine-containing indanones with high diastereoselectivity.[6][11]
-
Enantioselective Variants: The development of asymmetric Nazarov cyclizations allows for the synthesis of chiral indanones. This is often achieved using chiral Lewis acids or cooperative catalysis involving a Lewis acid and a chiral Brønsted acid.[1][10]
-
Halo-Prins/Halo-Nazarov Cyclization: This strategy involves a halo-Prins reaction followed by a halo-Nazarov cyclization to generate functionalized haloindenes and indanones from readily available starting materials.[12]
Data Presentation
The following tables summarize quantitative data for representative Nazarov cyclization reactions to produce functionalized indanones.
Table 1: Catalytic Tandem Nazarov Cyclization/Electrophilic Fluorination of Polarized Enones [6][13]
| Entry | Catalyst (mol%) | Fluorinating Reagent | Solvent | Yield (%) | trans/cis Ratio |
| 1 | Cu(OTf)₂ (10) | NFSI | DCE | 92 | 32:1 |
| 2 | Mg(ClO₄)₂ (10) | NFSI | DCE | 45 | >49:1 |
| 3 | Cu(OTf)₂ (10) | NFSI | CH₂Cl₂ | 85 | 32:1 |
| 4 | Cu(OTf)₂ (5) | NFSI | DCE | 95 | 32:1 |
NFSI = N-Fluorobenzenesulfonimide; DCE = 1,2-dichloroethane.
Table 2: Enantioselective Nazarov Cyclization of Indole (B1671886) Enones [10]
| Entry | Lewis Acid | Chiral Brønsted Acid | Yield (%) | ee (%) |
| 1 | ZnCl₂ | (R)-TRIP | 85 | 92 |
| 2 | Zn(OTf)₂ | (R)-TRIP | 78 | 88 |
| 3 | Sc(OTf)₃ | (R)-TRIP | 65 | 85 |
(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Tandem Nazarov Cyclization/Electrophilic Fluorination [6]
This protocol describes the synthesis of fluorine-containing 1-indanone (B140024) derivatives.
Materials:
-
Polarized enone substrate (1.0 equiv)
-
Copper(II) triflate (Cu(OTf)₂) (5-10 mol%)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a dry reaction tube, add the polarized enone substrate, Cu(OTf)₂, and NFSI.
-
Add anhydrous DCE under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the tube and heat the reaction mixture at 60 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with dichloromethane (B109758) (DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired fluorinated indanone.
Protocol 2: General Procedure for Enantioselective Nazarov Cyclization of Indole Enones with Cooperative Catalysis [10]
This protocol details the asymmetric synthesis of cyclopenta[b]indoles.
Materials:
-
Indole enone substrate (1.0 equiv)
-
Zinc chloride (ZnCl₂), anhydrous (20 mol%)
-
Chiral spiro phosphoric acid (e.g., (R)-TRIP) (10 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral spiro phosphoric acid and anhydrous CH₂Cl₂.
-
Add the anhydrous ZnCl₂ and stir the mixture at room temperature for 30 minutes.
-
Add the indole enone substrate to the catalyst mixture.
-
Stir the reaction at the desired temperature (e.g., 40 °C) and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched product.
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
Caption: General mechanism of the acid-catalyzed Nazarov cyclization.
Caption: Workflow for tandem Nazarov cyclization/fluorination.
Caption: Cooperative catalysis for enantioselective Nazarov cyclization.
References
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. Nazarov reaction: current trends and recent advances in the synthesis of natural compounds and their analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nazarov Cyclization [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Nazarov cyclization of indole enones cooperatively catalyzed by Lewis acids and chiral Brønsted acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Knoevenagel Condensation of Indanones with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound, in this case, an indanone, with a carbonyl compound, typically an aldehyde, in the presence of a basic catalyst. This reaction leads to the formation of an α,β-unsaturated ketone, specifically a 2-benzylidene-1-indanone (B110557) derivative. These derivatives are of significant interest in medicinal chemistry and drug development, exhibiting a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Several drugs, such as Donepezil for Alzheimer's disease, contain the 1-indanone (B140024) core, highlighting its pharmacological importance.[1]
This document provides detailed protocols for the synthesis of 2-benzylidene-1-indanone derivatives via Knoevenagel condensation, a summary of reaction conditions and yields, and visualizations of the reaction workflow and mechanism.
Data Presentation: Reaction Conditions and Yields
The efficiency of the Knoevenagel condensation of indanones with aldehydes is influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. Below is a summary of various reported conditions and their corresponding outcomes.
| Indanone Reactant | Aldehyde Reactant | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 1-Indanone | Substituted Benzaldehydes | 20% (w/v) NaOH | Ethanol | Room Temp. | Overnight | High | [1] |
| 6-Hydroxy-1-indanone | Various Benzaldehydes | Ethanolic NaOH | Ethanol | Room Temp. | Overnight | Not specified | |
| 4-Methoxy-1-indanone | 4-(Dimethylamino)benzaldehyde | Not specified | Not specified | Not specified | Not specified | 61% | [2] |
| 1-Indanone | o-Phthaldialdehyde | NaOH | Ethanol | 0 °C | 0.5 h | 70-95% | [3] |
| 2-(1-Phenylvinyl)benzaldehyde | Malononitrile | Piperidine (0.2 equiv) | Benzene | Room Temp. | Not specified | 82% | |
| 2-(1-Phenylvinyl)benzaldehyde | Malononitrile | TiCl₄-Pyridine (1:4) | CH₂Cl₂ | Room Temp. | Not specified | 39-50% | |
| 2-(1-Phenylvinyl)benzaldehyde | Malononitrile | TiCl₄-Et₃N (2:8) | CH₂Cl₂ | Room Temp. | 17 h | 11-17% |
Experimental Protocols
Below are detailed methodologies for key Knoevenagel condensation reactions of indanones with aldehydes.
Protocol 1: Base-Catalyzed Knoevenagel Condensation in Ethanol
This protocol describes a general and widely used method for the synthesis of 2-benzylidene-1-indanone derivatives using a sodium hydroxide (B78521) catalyst.
Materials:
-
Substituted 1-indanone (1 equivalent)
-
Substituted benzaldehyde (B42025) (1-1.2 equivalents)
-
Ethanol
-
Sodium hydroxide (2-3 equivalents), aqueous solution
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dilute hydrochloric acid
-
Beakers, graduated cylinders
-
Vacuum filtration apparatus (Büchner funnel, filter paper)
-
Desiccator or oven
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 1-indanone (1 equivalent) and the substituted benzaldehyde (1-1.2 equivalents) in an appropriate volume of ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) with continuous stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.
-
Acidification: Acidify the mixture by the dropwise addition of dilute hydrochloric acid until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator or an oven at a low temperature. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Protocol 2: Ultrasound-Assisted Synthesis
This protocol utilizes ultrasonic irradiation to enhance the reaction rate and yield.[3]
Materials:
-
o-Phthaldialdehyde (3.0 mmol, 1.0 equiv)
-
Acetophenone (B1666503) (3.0 mmol, 1 equiv)
-
Sodium hydroxide (7.0 mmol, 2.0 equiv)
-
Ethanol (10 mL)
-
Ultrasonic homogenizer (e.g., UP200St, 200W, 26 kHz)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrochloric acid solution (6M)
-
Dichloromethane
-
Anhydrous Na₂SO₄
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of o-phthaldialdehyde (3.0 mmol), acetophenone (3.0 mmol), and NaOH (7.0 mmol) in 10 mL of ethanol.
-
Ultrasonic Irradiation: Stir the solution at 0 °C for 30 minutes under ultrasonic irradiation.
-
Purification Method A: a. After the reaction, add 10 mL of water and adjust the pH to 2 with a 6M HCl solution. b. Extract the mixture with 15 mL of dichloromethane. c. Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under vacuum. d. Purify the product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain yields of 80-95%.[3]
-
Purification Method B: a. After the reaction, adjust the pH to 2 with a 6M HCl solution to precipitate the product. b. Filter the precipitate, wash with water, cold ethanol, and hexane, and then dry to obtain yields of 70-85%.[4]
Mandatory Visualizations
Knoevenagel Condensation Workflow
References
- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-Assisted Synthesis of 2‑Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-Amino-1-indanone in Neuroprotective Agent Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1-indanone (B140024) scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active compounds.[1] Its derivatives have garnered significant attention for their potential in treating neurodegenerative diseases, with the notable success of Donepezil for Alzheimer's disease spurring further research into this chemical class.[1][2] Specifically, 3-Amino-1-indanone derivatives are emerging as promising candidates for the development of novel neuroprotective agents. These compounds are being investigated for their therapeutic potential in conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[2][3] Their mechanism of action is often multi-faceted, targeting several key enzymes and pathways involved in the pathophysiology of neurological disorders.[2][4]
This document provides a detailed overview of the application of this compound and its derivatives in neuroprotective drug discovery, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols.
Mechanisms of Action and Signaling Pathways
This compound derivatives exert their neuroprotective effects through various mechanisms, often acting as multi-target agents. This is particularly relevant for complex neurodegenerative diseases like Alzheimer's, where multiple pathological processes are at play.[4]
Key Therapeutic Targets:
-
Cholinesterase (ChE) Inhibition: Many indanone derivatives are designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] By preventing the breakdown of the neurotransmitter acetylcholine, these compounds can help improve cognitive function, a key goal in Alzheimer's therapy.[2]
-
Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-A and MAO-B enzymes can increase the levels of key neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the brain, offering neuroprotective and antidepressant effects.[2]
-
Amyloid-Beta (Aβ) Aggregation Inhibition: Some derivatives have been shown to inhibit the self-assembly of Aβ peptides into toxic plaques, a central hallmark of Alzheimer's disease.[4][5]
-
Sodium Channel Blockade: In the context of ischemic stroke, certain 3-amino-1-(5-indanyloxy)-2-propanol derivatives act as potent sodium channel blockers, which can prevent neuronal damage caused by excessive sodium influx during an ischemic event.[3]
-
Antioxidant Pathways: The Keap1-Nrf2 pathway is a critical regulator of cellular antioxidant responses.[6] Activation of this pathway by neuroprotective compounds can enhance the expression of antioxidant enzymes, reducing oxidative stress-induced neuronal damage.[6][[“]]
Signaling Pathway Diagrams:
Below are diagrams illustrating key signaling pathways and therapeutic strategies involving indanone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. Neuroprotective Effects of a 3-Amino Quinazoline Derivative via Keap1-Nrf2 Pathway Activation in an ICV-STZ-Induced Rat Model of Sporadic Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
Application of 3-Amino-1-indanone Derivatives in Alzheimer's Disease Research
Application Note
The indanone scaffold, a key structural component of the Alzheimer's disease (AD) drug Donepezil, has garnered significant scientific interest for the development of novel neuroprotective agents.[1] Derivatives of 3-amino-1-indanone are being extensively investigated as multi-target-directed ligands (MTDLs) for AD therapy.[2][3] These compounds are designed to simultaneously address several pathological hallmarks of AD, including cholinergic deficit, amyloid-beta (Aβ) plaque formation, and oxidative stress.[4][2][3][5] Research indicates that these derivatives can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[4][6] Furthermore, many of these compounds have been shown to inhibit the aggregation of Aβ peptides and possess antioxidant properties, making them promising candidates for further drug development.[4][7]
Quantitative Data Summary
The following tables summarize the biological activities of various this compound derivatives from cited research articles.
Table 1: Cholinesterase Inhibitory Activity of Indanone Derivatives
| Compound | Target Enzyme | IC50 Value | Reference Compound | Reference IC50 | Source |
| Compound 9 | AChE | 14.8 nM | Tacrine | - | |
| Compound 14 | AChE | 18.6 nM | Donepezil | Similar Activity | [4] |
| Compound 5c | AChE | 0.12 µM | - | - | [6] |
| Compound 7b | BuChE | 0.04 µM | - | - | [6] |
| Compound 4h | AChE | 1.20 µM | - | - | |
| Compound 4h | BuChE | 0.30 µM | - | - | [8] |
| Compound 6a | AChE | 0.0018 µM | Donepezil | 14-fold more potent | [9] |
| Compound 54 | AChE | 14.06 µM | - | - | [10] |
| Compound 56 | AChE | 12.30 µM | - | - | [10] |
| Compound 64 | AChE | 12.01 µM | - | - | [10] |
| Compound D29 | AChE | 0.0224 ± 0.0008 µM | Donepezil | 0.0201 ± 0.0001 µM | [2][3] |
| Compound D28 | AChE | 0.0248 ± 0.0010 µM | Donepezil | 0.0201 ± 0.0001 µM | [2][3] |
| Compound D30 | AChE | 0.0257 ± 0.0009 µM | Donepezil | 0.0201 ± 0.0001 µM | [2][3] |
Table 2: Amyloid-β (Aβ) Aggregation Inhibition by Indanone Derivatives
| Compound | Assay Type | Inhibition Rate | Reference Compound | Reference Inhibition | Source |
| Compound 9 | Aβ self-assembly | 85.5% | - | - | |
| Compound 14 | Aβ self-assembly | 83.8% | - | - | [4] |
| Compound 15, 21, 22 | AChE-induced Aβ aggregation | Remarkably improved | Reference compounds | Ineffective | [7] |
| Compound 4b | Aβ1–40 aggregation | Potent inhibitor | - | - | |
| Compound 7h | Self-induced Aβ aggregation | 86.8% | Donepezil | 45.5% | [11] |
Experimental Protocols
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the modified Ellman's method as described in multiple studies.[2][3][11]
Objective: To determine the in vitro inhibitory activity of this compound derivatives against AChE and BuChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
Donepezil or Tacrine (as a positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE/BuChE, ATCI/BTCI, DTNB, and test compounds in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the AChE or BuChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BuChE).
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Protocol 2: In Vitro Amyloid-β (Aβ) Aggregation Inhibition Assay
This protocol is a general representation based on descriptions of Aβ aggregation inhibition assays.[4][11]
Objective: To evaluate the ability of this compound derivatives to inhibit the self-induced aggregation of Aβ peptides.
Materials:
-
Aβ(1-40) or Aβ(1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compounds (this compound derivatives)
-
96-well black microplate with a clear bottom
-
Fluorometer
Procedure:
-
Prepare a stock solution of Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in phosphate buffer to the desired concentration.
-
In a 96-well plate, mix the Aβ peptide solution with the test compound at various concentrations.
-
Incubate the plate at 37°C for 24-48 hours with gentle agitation to induce aggregation.
-
After incubation, add Thioflavin T solution to each well.
-
Measure the fluorescence intensity using a fluorometer with excitation at ~450 nm and emission at ~485 nm.
-
The fluorescence intensity of ThT is proportional to the amount of aggregated Aβ fibrils.
-
Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound relative to the control (Aβ with vehicle).
-
Determine the IC50 value for Aβ aggregation inhibition.
Caption: Workflow for the in vitro amyloid-β aggregation inhibition assay.
Signaling Pathways and Mechanisms of Action
This compound derivatives are being developed as multi-target-directed ligands for Alzheimer's disease. Their therapeutic potential stems from their ability to interact with multiple key targets in the disease pathology.
A primary mechanism of action is the inhibition of cholinesterases (AChE and BuChE). By inhibiting these enzymes, the derivatives increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in AD patients.[5] Some derivatives exhibit a "dual binding" feature, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[2] This dual binding not only enhances the inhibitory potency but can also interfere with the role of the PAS in promoting Aβ aggregation.[7]
In addition to their effects on the cholinergic system, these compounds can directly inhibit the aggregation of Aβ peptides into neurotoxic oligomers and fibrils.[4][7] This action helps to reduce the formation of amyloid plaques, a pathological hallmark of AD. Furthermore, some derivatives possess antioxidant properties, which can help to mitigate the oxidative stress that contributes to neuronal damage in the AD brain.[4] The ability of these compounds to cross the blood-brain barrier is a critical property for their therapeutic efficacy.[4]
Caption: Multi-target approach of this compound derivatives in AD.
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Alzheimer's disease: Novel indanone hybrids bearing a pharmacophoric fragment of AP2238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
Application Notes and Protocols: Synthesis and Evaluation of 3-Amino-1-indanone Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 3-amino-1-indanone derivatives and their evaluation as potent inhibitors of clinically relevant enzymes, particularly Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE). Detailed protocols for chemical synthesis and enzymatic assays are provided to facilitate research and development in this area.
Introduction
This compound derivatives represent a promising class of small molecules with significant therapeutic potential, primarily due to their ability to inhibit key enzymes involved in neurological disorders. The rigid indanone scaffold provides a valuable framework for the design of selective and potent enzyme inhibitors. This document outlines the synthesis of these derivatives and provides detailed protocols for assessing their inhibitory activity against MAO-B and AChE, two enzymes implicated in the pathophysiology of Parkinson's disease and Alzheimer's disease, respectively.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following tables summarize the in vitro inhibitory activities of various this compound derivatives against MAO-A, MAO-B, and Acetylcholinesterase (AChE). The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
Table 1: Monoamine Oxidase (MAO) Inhibition Data
| Compound ID | Derivative Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 1 | C6-substituted indanone | > 10 | 0.001 - 0.030 | > 333 - 10000 |
| 2 | C5-substituted indanone | - | Weaker than C6-substituted | - |
| 3d | 2-benzylidene-1-indanone (B110557) | - | 0.541 (time-dependent) | - |
| 3e | 2-benzylidene-1-indanone | - | 0.232 (time-dependent) | - |
| 3f | 2-benzylidene-1-indanone | > 10 | 0.276 | > 36 |
| D28 | Indanone derivative | 0.1108 | 0.0409 | 2.71 |
| D29 | Indanone derivative | 0.1116 | 0.0412 | 2.71 |
| D30 | Indanone derivative | - | 0.0456 | - |
| D37 | Indanone derivative | - | 0.0312 | - |
| D38 | Indanone derivative | - | 0.0359 | - |
| D39 | Indanone derivative | - | 0.0393 | - |
| 2b | Benzofuran/benzothiophene hybrid | > 10 | 0.042 | > 238 |
| 2h | Benzofuran/benzothiophene hybrid | > 10 | 0.056 | > 178 |
Data compiled from multiple sources.
Table 2: Acetylcholinesterase (AChE) Inhibition Data
| Compound ID | Derivative Type | AChE IC50 (µM) |
| 5c | meta-substituted aminopropoxy benzylidene | 0.12 |
| 7b | para-substituted aminopropoxy benzylidene | - (More potent BChE inhibitor) |
| 54 | Indanone derivative | 14.06 |
| 56 | Indanone derivative | 12.30 |
| 59 | Indanone derivative | 14.06 |
| 64 | Indanone derivative | 12.01 |
| 9 | Indanone derivative | 0.0148 |
| 14 | Indanone derivative | 0.0186 |
| 6a | Piperidine-linked indanone | 0.0018 |
| D28 | Indanone derivative | 0.0248 |
| D29 | Indanone derivative | 0.0224 |
| D30 | Indanone derivative | 0.0257 |
Data compiled from multiple sources.
Experimental Protocols
Synthesis of a Representative this compound Derivative
This protocol describes a general two-step synthesis of a this compound derivative via a Knoevenagel condensation followed by a reduction.
Step 1: Knoevenagel Condensation to form 2-benzylidene-1-indanone
-
To a solution of 1-indanone (B140024) (1.0 eq) and a substituted benzaldehyde (B42025) (1.0 eq) in ethanol, add a catalytic amount of a base (e.g., piperidine (B6355638) or potassium hydroxide).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-benzylidene-1-indanone derivative.
Step 2: Reduction to this compound Derivative (via Reductive Amination of the Chalcone Intermediate)
-
Dissolve the 2-benzylidene-1-indanone derivative (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol.
-
Add an amine (e.g., ammonium (B1175870) acetate (B1210297) or a primary amine, excess) and a reducing agent (e.g., sodium cyanoborohydride or sodium borohydride, 1.5-2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired this compound derivative.
In Vitro Enzyme Inhibition Assays
Protocol 1: Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available MAO-B inhibitor screening kits.
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., kynuramine (B1673886) or benzylamine)
-
Fluorescent Probe (e.g., Amplex Red or a similar H2O2-detecting probe)
-
Horseradish Peroxidase (HRP)
-
Positive Control Inhibitor (e.g., Selegiline)
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = ~535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of MAO-B enzyme in assay buffer.
-
Prepare a stock solution of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add 50 µL of the MAO-B enzyme solution.
-
Add 10 µL of the test compound
-
Application Note: Solid-Phase Synthesis of Fused Indeno[1,2-d]pyrimidine Libraries Utilizing a 3-Amino-1-indanone Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The fusion of a pyrimidine (B1678525) ring to the indanone core to form indeno[1,2-d]pyrimidines has been shown to yield compounds with potential anticancer activities.[1][2] Solid-phase organic synthesis (SPOS) offers a streamlined approach for the rapid generation of compound libraries for drug discovery, simplifying purification and allowing for automation.[3] This application note details a proposed methodology for the use of 3-amino-1-indanone as a scaffold in solid-phase synthesis to generate a library of novel fused indeno[1,2-d]pyrimidine derivatives.
The strategy involves the immobilization of this compound onto a solid support, followed by a multi-component reaction to construct the fused heterocyclic system. This approach allows for the introduction of diversity at multiple points in the molecular structure.
Proposed Synthetic Strategy
The proposed solid-phase synthesis strategy is outlined below. It commences with the immobilization of this compound onto a suitable resin, followed by a one-pot, three-component reaction, and subsequent cleavage to yield the final products.
Caption: Proposed workflow for the solid-phase synthesis of indeno[1,2-d]pyrimidines.
Experimental Protocols
Materials and Equipment
-
Resin: 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, loading capacity ~1.0-1.6 mmol/g).
-
Scaffold: this compound hydrochloride.
-
Reagents: A library of aromatic and aliphatic aldehydes, guanidine hydrochloride.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Methanol (MeOH).
-
Equipment: Solid-phase synthesis vessel, shaker, filtration apparatus, rotary evaporator, High-Performance Liquid Chromatography (HPLC) system for purification and analysis.
Protocol 1: Immobilization of this compound
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.
-
Scaffold Preparation: In a separate flask, dissolve 3 equivalents of this compound hydrochloride and 4 equivalents of DIPEA in anhydrous DCM.
-
Immobilization Reaction: Drain the DCM from the swollen resin and add the solution of this compound and DIPEA. Agitate the mixture at room temperature for 4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add 1 mL of MeOH and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by gravimetric analysis or by a suitable quantitative analytical method.
Protocol 2: Solid-Phase Synthesis of Indeno[1,2-d]pyrimidine Library
-
Resin Preparation: Swell the this compound-functionalized resin (0.2 mmol) in 5 mL of DMF for 30 minutes.
-
Reaction Mixture Preparation: In a separate vial, prepare a solution of an aldehyde (5 equivalents, 1.0 mmol) and guanidine hydrochloride (5 equivalents, 1.0 mmol) in 5 mL of DMF.
-
Three-Component Reaction: Add the reaction mixture to the swollen resin. Agitate the suspension at 60°C for 12 hours.
-
Washing: After the reaction, drain the solvent and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL) to remove excess reagents and by-products.
-
Drying: Dry the resin under vacuum.
Caption: Proposed reaction scheme on the solid support.
Protocol 3: Cleavage and Purification
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Cleavage Reaction: Add 5 mL of the cleavage cocktail to the dried resin and agitate at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA, and combine the filtrates.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the majority of the TFA.
-
Precipitation: Precipitate the crude product by adding cold diethyl ether.
-
Purification: Purify the crude product by preparative reverse-phase HPLC.
-
Analysis: Characterize the final product by LC-MS and NMR spectroscopy.
Data Presentation
The following table presents hypothetical data for a small library of synthesized compounds based on the proposed protocols.
| Compound ID | Aldehyde (R group) | Theoretical MW | Crude Yield (%) | Purity (%) |
| IND-PYR-001 | Benzaldehyde | 272.32 | 75 | 92 |
| IND-PYR-002 | 4-Chlorobenzaldehyde | 306.76 | 71 | 90 |
| IND-PYR-003 | 4-Methoxybenzaldehyde | 302.34 | 78 | 95 |
| IND-PYR-004 | 2-Naphthaldehyde | 322.37 | 65 | 88 |
| IND-PYR-005 | Cyclohexanecarboxaldehyde | 280.38 | 68 | 91 |
Conclusion
This application note provides a detailed, albeit proposed, protocol for the solid-phase synthesis of a library of indeno[1,2-d]pyrimidine derivatives using this compound as a key building block. The outlined methodology leverages the advantages of solid-phase synthesis to potentially enable the rapid and efficient generation of novel heterocyclic compounds for screening in drug discovery programs. Experimental validation of these protocols is required to determine the optimal reaction conditions and scope of the synthesis.
References
Troubleshooting & Optimization
Optimizing Reaction Conditions for 3-Amino-1-indanone Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Amino-1-indanone. The following information is designed to help optimize reaction conditions, improve yields, and ensure the purity of the final product.
Experimental Workflow Overview
The primary synthetic route to this compound involves a two-step process starting from 1-indanone (B140024). The first step is the oximation of 1-indanone to yield 1-indanone oxime, which is then subsequently reduced to the desired this compound. Careful control of reaction parameters in the second step is critical to prevent the formation of undesired side products.
Caption: Synthetic pathway for this compound from 1-indanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most prevalent and commercially available starting material is 1-indanone.
Q2: What are the key steps in the synthesis of this compound from 1-indanone?
The synthesis is typically a two-step process:
-
Oximation: Conversion of 1-indanone to 1-indanone oxime.
-
Reduction: Reduction of the 1-indanone oxime to the corresponding primary amine, this compound.
Q3: What is a major potential side reaction to be aware of during this synthesis?
A significant side reaction during the reduction of 1-indanone oxime is the Beckmann rearrangement , which produces a lactam (3,4-dihydro-2(1H)-quinolinone) instead of the desired amine. The choice of reducing agent and reaction conditions is crucial to minimize this rearrangement.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of 1-indanone oxime (Step 1) | Incomplete reaction. | - Ensure the use of a slight excess of hydroxylamine (B1172632) hydrochloride. - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Ensure the reaction temperature is maintained appropriately (e.g., 50°C).[1] |
| Impure 1-indanone. | - Use high-purity 1-indanone. If necessary, purify the starting material by recrystallization or distillation. | |
| Low yield of this compound (Step 2) | Beckmann rearrangement. | - Choice of Reducing Agent: Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is commonly employed for oxime reduction and can help avoid conditions that favor rearrangement.[2] - Acidic Conditions: Avoid strongly acidic conditions during the reduction, as acids can catalyze the Beckmann rearrangement.[3] |
| Incomplete reduction. | - Catalyst Activity: Ensure the catalyst is active. Use fresh catalyst if necessary. - Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure. - Reaction Time: Monitor the reaction by TLC to determine the point of completion. | |
| Formation of 2-aminoindane isomer. | - The reduction of 1-indanone oxime is generally expected to be regioselective, yielding the 3-amino product. However, careful control of the hydrogenation conditions is necessary. The use of specific catalysts and solvent systems can influence regioselectivity. | |
| Product is impure after synthesis | Presence of unreacted starting material or side products. | - Purification: Recrystallization is a common method for purifying the final product. Suitable solvent systems should be determined empirically. - Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography can be used to separate the desired product from impurities. |
Experimental Protocols
Step 1: Synthesis of 1-Indanone Oxime
This protocol is adapted from a reliable, high-yield procedure.[1]
Materials:
-
1-Indanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, dissolve 1-indanone (1.0 eq) in pyridine.
-
Add hydroxylamine hydrochloride (1.05 eq) to the solution.
-
Heat the mixture to 50°C and stir for approximately 20-30 minutes, monitoring the reaction by TLC until the 1-indanone is consumed.[1]
-
Cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.
-
To the residue, add ethyl acetate and 1 M HCl. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-indanone oxime. This procedure has been reported to yield the product in up to 99% yield.[1]
Step 2: Reduction of 1-Indanone Oxime to this compound
Note: The following is a general protocol for catalytic hydrogenation of an oxime. Optimization of catalyst, solvent, temperature, and pressure may be required to maximize the yield of this compound and minimize the Beckmann rearrangement.
Materials:
-
1-Indanone oxime
-
Palladium on carbon (Pd/C, 5-10%) or Raney Nickel
-
Ethanol (B145695) or Acetic Acid (as solvent)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve 1-indanone oxime in a suitable solvent such as ethanol or acetic acid.
-
Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).
-
Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Data Presentation
| Reaction Step | Reactants | Reagents/Catalyst | Solvent | Typical Yield | Reference |
| Oximation | 1-Indanone, Hydroxylamine HCl | Pyridine | Pyridine | ~99% | [1] |
| Reduction | 1-Indanone Oxime | Pd/C or Raney Ni | Ethanol or Acetic Acid | Variable (Optimization required) | [2] |
Signaling Pathways and Logical Relationships
The critical step in this synthesis is the reduction of the oxime, where the desired outcome is the formation of the amine, while the competing and undesired pathway is the Beckmann rearrangement.
References
Technical Support Center: Purification of Amino-Substituted Indanones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of amino-substituted indanones.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of amino-substituted indanones?
A1: Common impurities depend on the synthetic route, but often include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation or acylation in Friedel-Crafts reactions), regioisomers, and products of oxidation or degradation of the amino group.[1][2][3] If protecting groups are used for the amine functionality, incomplete deprotection can also lead to impurities.[4][5][6][7]
Q2: My amino-substituted indanone appears discolored (e.g., yellow or brown) after synthesis. What is the cause and how can I remove the color?
A2: Discoloration is often due to the oxidation of the aromatic amino group, which can form highly colored impurities. To minimize this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Purification via column chromatography or recrystallization can remove these colored byproducts. In some cases, a wash with a mild reducing agent solution during the workup may be beneficial.
Q3: I am observing poor separation of my amino-substituted indanone from impurities during column chromatography. What can I do?
A3: Poor separation can result from several factors. The polarity of the eluent may not be optimal; a gradient elution with a shallow gradient can improve resolution. The basicity of the amino group can cause tailing on silica (B1680970) gel; adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent can mitigate this. Alternatively, using a different stationary phase, such as alumina, may be effective.
Q4: My amino-substituted indanone has low solubility in common recrystallization solvents. What is a good approach?
A4: For compounds with low solubility, a mixed-solvent system is often effective.[8] Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization. For basic amino-indanones, crystallization of a salt (e.g., hydrochloride) by addition of an acid can also be a viable strategy to modify solubility properties.[8]
Q5: The yield of my purified amino-substituted indanone is consistently low. What are the potential causes?
A5: Low yields can stem from several issues.[9][10][11][12] The compound may be partially lost during aqueous workup if the pH is not controlled, leading to the protonation of the amino group and increased water solubility. During column chromatography, irreversible adsorption to the silica gel can occur. In recrystallization, using an excessive amount of solvent will result in significant loss of product to the mother liquor.[13] Degradation of the compound on silica gel or due to prolonged heating during recrystallization can also contribute to lower yields.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | The basic amino group is interacting strongly with acidic silanol (B1196071) groups on the silica gel surface. | Add a small amount of a base (e.g., 0.1-1% triethylamine or pyridine) to the eluent to neutralize the acidic sites on the silica gel. |
| Poor Separation of Product and Impurities | The eluent polarity is not optimized. The stationary phase is not providing adequate selectivity. | Optimize the eluent system by testing different solvent ratios or using a gradient elution. Consider switching to a different stationary phase, such as neutral or basic alumina. |
| Product Degradation on the Column | The amino-substituted indanone is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by treating it with a base before use. Minimize the time the compound spends on the column by using flash chromatography. |
| Low Recovery from the Column | The compound is strongly adsorbing to the silica gel. | Use a more polar eluent to elute the compound. If peak tailing is also observed, add a basic modifier to the eluent. |
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling Out (Formation of an oil instead of crystals) | The compound is precipitating too quickly from a supersaturated solution. The melting point of the compound is lower than the boiling point of the solvent. | Ensure the compound is fully dissolved at the solvent's boiling point. Try a lower-boiling point solvent or a mixed-solvent system.[8] Allow the solution to cool more slowly. |
| Failure to Crystallize | The solution is not sufficiently saturated. The solvent is not appropriate for crystallization. | Reduce the volume of the solvent by evaporation.[13] Try adding a seed crystal or scratching the inside of the flask to induce nucleation.[13] Screen for a more suitable solvent or solvent mixture. |
| Low Purity of Crystals | Impurities are co-crystallizing with the product. The cooling process was too rapid, trapping impurities. | Ensure the correct solvent is chosen where the impurity is either very soluble or insoluble. Allow the solution to cool slowly to promote selective crystallization.[13] |
| Low Recovery of Crystals | Too much solvent was used. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the solid.[13] Cool the solution in an ice bath to minimize solubility.[13] Concentrate the mother liquor to obtain a second crop of crystals.[13] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of Amino-Substituted Indanones
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack the column with the silica gel slurry.
-
Sample Loading: Dissolve the crude amino-substituted indanone in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Start with a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate) and gradually increase the polarity. For amino-substituted indanones, a common starting point is a hexane:ethyl acetate (B1210297) mixture, with the polarity increased by decreasing the hexane ratio. To prevent peak tailing, add 0.5% triethylamine to the eluent system.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization of Amino-Substituted Indanones
-
Solvent Selection: Choose a solvent or solvent pair in which the amino-substituted indanone is soluble at high temperatures but sparingly soluble at room temperature. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures with hexane.[8]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[14]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: Recrystallization workflow for amino-substituted indanones.
Caption: Troubleshooting logic for column chromatography of amino-indanones.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. neb.com [neb.com]
- 10. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. neb.com [neb.com]
- 13. benchchem.com [benchchem.com]
- 14. Home Page [chem.ualberta.ca]
Technical Support Center: Chiral Separation of 3-Amino-1-indanone Enantiomers by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) for the chiral separation of 3-Amino-1-indanone enantiomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?
A1: For primary amines like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely applicable for a range of chiral compounds, including those with amino groups. Macrocyclic glycopeptide phases, like those based on teicoplanin, are particularly effective for polar and ionic compounds, including underivatized amino acids.[1]
Q2: What are the recommended starting mobile phase conditions?
A2: The choice of mobile phase depends on the selected CSP. For polysaccharide-based CSPs, a normal-phase mobile system is typically effective. A good starting point would be a mixture of n-Hexane and an alcohol modifier like ethanol (B145695) or isopropanol (B130326). For macrocyclic glycopeptide CSPs, reversed-phase or polar organic modes are common. A simple mobile phase of methanol (B129727) and water can be effective in reversed-phase mode.[2][3]
Q3: My peaks are broad and tailing. How can I improve the peak shape?
A3: Poor peak shape for amino compounds in normal-phase chromatography is often due to strong interactions with the silica (B1680970) surface of the column. Adding a small amount of a basic modifier, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) (e.g., 0.1% to 0.5%), to the mobile phase can significantly improve peak symmetry by competing for active sites on the stationary phase.[4]
Q4: I am not getting baseline separation of the enantiomers. What parameters can I adjust?
A4: If you are observing poor resolution, you can systematically optimize your method. Key parameters to adjust include the type and concentration of the alcohol modifier in your mobile phase, the column temperature, and the flow rate. For instance, switching from ethanol to isopropanol or adjusting the hexane/alcohol ratio can alter selectivity. Lowering the temperature often enhances resolution by increasing the stability of the transient diastereomeric complexes formed on the CSP.[4] A slower flow rate can also improve resolution, though it will increase analysis time.[5]
Q5: Can I use temperature to optimize the separation?
A5: Yes, temperature is a powerful tool for optimizing chiral separations. Decreasing the temperature can lead to better resolution as it often strengthens the chiral recognition interactions. Conversely, increasing the temperature may improve peak efficiency and reduce analysis time, but potentially at the cost of resolution. It is a parameter worth exploring to find the optimal balance for your separation.[4]
Troubleshooting Guide
Poor resolution, characterized by co-eluting peaks, broad peaks, or excessive tailing, is a common issue in chiral HPLC. The following guide provides a systematic approach to diagnosing and resolving these problems.
Experimental Workflow for Method Development
The following diagram outlines a logical workflow for developing a chiral separation method for this compound.
Caption: A logical workflow for the development of a chiral HPLC method.
Troubleshooting Poor Resolution
This diagram provides a step-by-step guide to troubleshoot insufficient separation of enantiomers.
Caption: A troubleshooting guide for poor chiral HPLC resolution.
Data Presentation
Table 1: Recommended Chiral Stationary Phases and Initial Screening Conditions
| Chiral Stationary Phase (CSP) Type | Example Column(s) | Mode | Mobile Phase Composition | Basic/Acidic Additive |
| Polysaccharide-based | Chiralcel® OD-H, Chiralpak® AD-H | Normal Phase | n-Hexane / Isopropanol (90:10, v/v) | 0.1% Diethylamine (DEA) |
| Macrocyclic Glycopeptide | Chirobiotic™ T | Reversed-Phase | Methanol / Water (50:50, v/v) | 0.1% Trifluoroacetic Acid (TFA) |
| Macrocyclic Glycopeptide | Chirobiotic™ T | Polar Organic | Acetonitrile / Methanol (50:50, v/v) | 0.1% Acetic Acid + 0.05% TEA |
Experimental Protocols
Protocol 1: Method Development on a Polysaccharide-Based CSP (Normal Phase)
-
Column: Chiralpak® AD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEA.
-
Mobile Phase B: n-Hexane / Isopropanol (80:20, v/v) with 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a suitable wavelength for this compound.
-
Injection Volume: 10 µL.
-
Procedure: a. Equilibrate the column with Mobile Phase A for at least 30 minutes. b. Inject the sample and record the chromatogram. c. If resolution is poor, switch to Mobile Phase B and re-equilibrate before injecting the sample again. d. Further optimization can be achieved by preparing mobile phases with intermediate compositions (e.g., 85:15) and by adjusting the column temperature between 15°C and 40°C.
Protocol 2: Method Development on a Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)
-
Column: Chirobiotic™ T, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: Methanol / Water (50:50, v/v).
-
Mobile Phase B: Acetonitrile / Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a suitable wavelength for this compound.
-
Injection Volume: 10 µL.
-
Procedure: a. Equilibrate the column with Mobile Phase A for at least 30 minutes. b. Inject the sample and record the chromatogram. c. If separation is not optimal, switch to Mobile Phase B and re-equilibrate. The change in organic modifier can significantly impact selectivity. d. The organic modifier concentration can be varied (e.g., from 30% to 70%) to optimize retention and resolution. The addition of an acidic or basic modifier may also be beneficial depending on the analyte's pKa.
References
Common side products in the synthesis of 3-Amino-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1-indanone.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, focusing on the prevalent synthetic routes and their associated side products.
Q1: My synthesis of this compound via the Neber rearrangement of 1-indanone (B140024) oxime is giving a low yield. What are the potential side products I should be looking for?
A1: The primary competing reaction in the Neber rearrangement of 1-indanone oxime is the Beckmann rearrangement.[1] This will produce the isomeric lactam, 3,4-dihydroquinolin-2(1H)-one. Additionally, α-amino ketones are known to undergo self-condensation to form dihydropyrazines, which can then be oxidized to pyrazines. Therefore, you should analyze your crude product for the presence of these impurities.
Q2: How can I favor the Neber rearrangement over the Beckmann rearrangement for the synthesis of this compound?
A2: The choice of reaction conditions is critical in directing the outcome of the reaction between the Neber and Beckmann rearrangements. The Beckmann rearrangement is often catalyzed by acids.[2] To favor the Neber rearrangement, ensure your reaction conditions are basic. The Neber rearrangement proceeds via the formation of a carbanion, which is facilitated by a base. The choice of the activating group on the oxime and the base used can influence the product ratio.
Q3: I am attempting a reductive amination of 1-indanone to synthesize this compound and observing multiple products. What could they be?
A3: Reductive amination of a ketone with ammonia (B1221849) or an ammonia source can lead to several side products.[3] If the reduction of the intermediate imine is not complete, you may isolate the imine itself. Furthermore, the initially formed primary amine can react with another molecule of 1-indanone to form a secondary amine after reduction. If formic acid or a derivative is used as the reducing agent (as in the Leuckart-Wallach reaction), you may also form N-formylated byproducts.[4]
Q4: Can I synthesize this compound from 1,3-indandione (B147059)? What are the potential challenges?
A4: Synthesis from 1,3-indandione is plausible, for instance, through the formation of an enamine or oxime followed by reduction. However, controlling the regioselectivity to obtain the 3-amino product specifically can be challenging. 1,3-indandione is prone to self-condensation reactions, especially under basic conditions, which can lead to colored impurities.[5] The specific side products will depend heavily on the chosen reagents and reaction pathway.
Summary of Potential Side Products and Yields
The following table summarizes the common side products in the synthesis of this compound and reported yields where available. Note that yields are highly dependent on the specific reaction conditions.
| Synthetic Route | Desired Product | Common Side Product(s) | Typical Reported Yield of Side Product |
| Neber Rearrangement of 1-indanone oxime | This compound | 3,4-dihydroquinolin-2(1H)-one (from Beckmann rearrangement) | Can be the major product (e.g., up to 91% under certain Lewis acid conditions)[2] |
| Dihydropyrazines and Pyrazines (from self-condensation) | Not typically quantified, but a known possibility for α-amino ketones. | ||
| Reductive Amination of 1-indanone | This compound | Secondary amine (from reaction of product with starting material) | Dependent on reaction stoichiometry and conditions.[3] |
| N-formylated amine (if using Leuckart-Wallach conditions) | Can be a significant byproduct in Leuckart-Wallach reactions.[4] | ||
| Imine intermediate (from incomplete reduction) | Generally an intermediate, but can be isolated if reduction is inefficient.[6] | ||
| Synthesis from 1,3-indandione | This compound | Self-condensation products of 1,3-indandione | Varies with reaction conditions. |
| Regioisomers and other complex condensation products | Highly dependent on the specific synthetic strategy. |
Key Experimental Protocols
Protocol 1: Synthesis of 1-Indanone Oxime (Precursor for Neber Rearrangement)
This protocol is adapted from a standard procedure for the synthesis of oximes.[7]
Materials:
-
1-Indanone
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-indanone (1.0 eq) in pyridine.
-
Add hydroxylamine hydrochloride (1.05 eq) to the solution.
-
Stir the reaction mixture at 50°C for approximately 20-30 minutes, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the pyridine under reduced pressure.
-
To the residue, add ethyl acetate and 1 M HCl. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-indanone oxime as a solid.
Protocol 2: General Procedure for the Neber Rearrangement
Step 1: Activation of the Oxime
-
Dissolve 1-indanone oxime (1.0 eq) in a suitable aprotic solvent (e.g., pyridine, THF, or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) (1.0-1.2 eq).
-
Stir the reaction at a low temperature for several hours or overnight until the formation of the O-sulfonylated oxime is complete (monitor by TLC).
Step 2: Rearrangement
-
To the solution containing the O-sulfonylated oxime, add a base (e.g., sodium ethoxide, potassium tert-butoxide, or a non-nucleophilic amine like DBU) at a low temperature.
-
Allow the reaction to warm to room temperature and stir until the rearrangement is complete (monitor by TLC).
-
The reaction is then typically quenched with water, and the product is extracted with an organic solvent.
-
The crude product, which may contain both this compound and the Beckmann rearrangement product, will require purification, typically by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways involved in the synthesis of this compound and the formation of major side products.
References
- 1. Neber rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Improving the yield of 3-Amino-1-indanone in cyclization reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 3-Amino-1-indanone in cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes for low yields in the synthesis of this compound via cyclization?
Low yields are typically attributed to one or more of the following factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or substrate concentration can significantly hinder the reaction.
-
Poor Starting Material Quality: Impurities in the precursor, such as the corresponding 3-arylpropionic acid, can interfere with the catalyst and lead to side reactions.[1]
-
Inappropriate Catalyst Choice: The selection and amount of the acid catalyst (Brønsted or Lewis acid) are critical. Both insufficient and excessive amounts can negatively impact the yield.[1]
-
Side Reactions: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations, leading to the formation of polymeric byproducts.[1]
-
Product Instability: The 1-indanone (B140024) ring system can be unstable under the harsh acidic and high-temperature conditions often used in Friedel-Crafts type cyclizations, leading to degradation.[1]
-
Influence of the Amino Group: The amino group (or its precursor, e.g., a nitro group) on the aromatic ring can influence the electronic properties of the substrate, affecting the regioselectivity and rate of cyclization. It may also react with the acid catalyst.
Q2: How does the choice of acid catalyst affect the cyclization reaction?
The choice between a Lewis acid (e.g., AlCl₃, FeCl₃, TiCl₄) and a Brønsted acid (e.g., Polyphosphoric Acid (PPA), H₂SO₄, Triflic Acid) is crucial.[1]
-
Lewis Acids: Are effective but can sometimes lead to decomposition or require harsher conditions. The reaction may fail with certain Lewis acids like SnBr₄, TiCl₄, or BCl₃, leading to the recovery of the starting material or decomposition with others like FeCl₃.[2]
-
Brønsted Acids: Polyphosphoric acid (PPA) is a common and effective catalyst. However, its grade, specifically the phosphorus pentoxide (P₂O₅) content, can influence the regioselectivity of the reaction.[1]
Q3: Can intermolecular reactions be prevented?
Yes. Intermolecular side reactions are often favored at high concentrations. Running the reaction under more dilute conditions can promote the desired intramolecular cyclization and reduce the formation of polymeric byproducts.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Conversion of Starting Material
Question: I am recovering most of my starting material. What should I check?
Answer:
-
Verify Starting Material Purity: Ensure your 3-arylpropionic acid precursor is pure. Analyze it via NMR and melting point. Impurities can inhibit the catalyst.[1]
-
Assess Catalyst Activity: The catalyst may be inactive. Use a fresh batch of the acid catalyst. For Lewis acids like AlCl₃, ensure it has been stored under anhydrous conditions.
-
Optimize Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy. Incrementally increase the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Check Catalyst Loading: An insufficient amount of catalyst will result in an incomplete reaction.[1] Refer to established protocols for appropriate catalyst loading.
Problem 2: Formation of Multiple Products or Side Products
Question: My reaction is producing a complex mixture of products. How can I improve selectivity?
Answer:
-
Adjust Substrate Concentration: As mentioned, high concentrations can lead to intermolecular acylation. Try running the reaction at a higher dilution to favor the intramolecular pathway.[1]
-
Refine Temperature and Reaction Time: Excessive heat or prolonged reaction times can cause the product to degrade or lead to side reactions. Systematically vary the time and temperature to find the optimal balance.[1]
-
Consider an Alternative Catalyst: The current catalyst may be promoting side reactions. Experiment with different Lewis or Brønsted acids.[1] For instance, if using PPA, the grade and its P₂O₅ content can affect the formation of regioisomers.[1]
-
Protecting Groups: The amino group on your precursor may be involved in side reactions. Consider using a suitable protecting group (e.g., Boc, Cbz) for the amine, which can be removed after the cyclization is complete.
Experimental Protocols & Data
General Protocol for Friedel-Crafts Cyclization of a 3-Arylpropionic Acid
This protocol is a general guideline for the intramolecular cyclization to form a 1-indanone core, a key step in synthesizing derivatives like this compound.
Materials:
-
Substituted 3-arylpropionic acid
-
Polyphosphoric Acid (PPA) or Aluminum Chloride (AlCl₃)
-
Anhydrous solvent (if using AlCl₃, e.g., Dichloromethane, Nitrobenzene)
-
Ice, Water, Sodium Bicarbonate solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure (using PPA):
-
Place the 3-arylpropionic acid precursor in a round-bottom flask equipped with a mechanical stirrer.
-
Add Polyphosphoric Acid (typically 10-20 times the weight of the starting material).
-
Heat the mixture with stirring. The optimal temperature can range from 50°C to 140°C depending on the substrate. Monitor the reaction's progress by TLC.
-
After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Carefully pour the viscous mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data on Reaction Condition Optimization
The yield of indanone synthesis is highly dependent on the chosen catalyst and reaction conditions. The following table summarizes results from various studies on related cyclization reactions, illustrating the impact of different parameters.
| Starting Material Precursor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Arylpropionic Acids | Tb(OTf)₃ | - | 250 | - | up to 74 | [3] |
| 3-(2-bromophenyl)propionic acid | n-BuLi | - | -100 | - | 76 | [3] |
| Phenylpropionic acid chloride | AlCl₃ | Benzene | - | - | 90 | [3] |
| Phenylpropionic acid chloride | Nafion-H | Benzene | Reflux | - | 90 | [3] |
| Arylpropionic/Acrylic Acids | PPA / H₂SO₄ | - | - | - | 60-90 | [3] |
| N-Cbz-protected diazoketone | HClO₄-SiO₂ (30 mol%) | MeOH | RT | 1 | 83 | [4] |
Visual Guides
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in the cyclization reaction.
Caption: A troubleshooting workflow for diagnosing and solving low yield issues.
General Reaction Pathway for Indanone Synthesis
This diagram illustrates the general intramolecular Friedel-Crafts cyclization pathway.
Caption: General pathway for acid-catalyzed synthesis of 1-indanone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
Stability and storage conditions for 3-Amino-1-indanone
This technical support center provides guidance on the stability and storage of 3-Amino-1-indanone, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature, such as -20°C, to minimize potential degradation.
Q2: Is this compound sensitive to air and moisture?
A2: While specific data on the air and moisture sensitivity of this compound is limited, its amino group suggests a potential for oxidation and reaction with atmospheric carbon dioxide. Therefore, it is best practice to handle the compound as an air-sensitive material, especially when in solution or during long-term storage.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure (an amino ketone), potential degradation pathways may include oxidation of the amino group, dimerization, or other reactions involving the ketone functionality. Exposure to light, elevated temperatures, and non-neutral pH could accelerate these processes.
Q4: How can I monitor the stability of my this compound sample?
A4: The stability of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess purity and detect the formation of degradation products over time. It is recommended to establish a baseline purity profile of the material upon receipt.
Q5: What solvents are suitable for dissolving this compound?
A5: The solubility of this compound should be determined empirically for your specific application. Common organic solvents such as methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO) are often used for similar compounds. The stability of the compound in solution will depend on the solvent, pH, and storage conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of solid material (e.g., turning brown) | Oxidation or degradation of the compound. | Discard the discolored material. For future prevention, store the compound under an inert atmosphere and protect it from light. |
| Inconsistent experimental results | Degradation of the stock solution. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, store it at a low temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. |
| Appearance of new peaks in HPLC analysis of a sample | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradants. Adjust storage and handling procedures to minimize degradation. |
| Low purity of the compound upon receipt | Issues during synthesis, purification, or shipping. | Contact the supplier immediately and provide the analytical data (e.g., HPLC chromatogram). |
Stability and Storage Conditions
While specific quantitative stability data for this compound is not extensively available in published literature, the following table summarizes general recommendations based on the properties of similar amino-ketone compounds. Researchers are strongly encouraged to perform their own stability studies for their specific formulations and storage conditions.
| Condition | Solid State Recommendation | Solution State Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | -20°C to -80°C for long-term storage. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Degas solvent and store under an inert atmosphere. | Minimizes oxidation of the amino group.[1][2][3][4][5] |
| Light | Store in an amber vial or protect from light. | Store in an amber vial or protect from light. | Prevents potential photolytic degradation. |
| pH (in solution) | N/A | Prepare solutions in a buffer at a slightly acidic to neutral pH. Avoid alkaline conditions. | The stability of compounds with amino groups can be pH-dependent. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study can help identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.2M HCl to the stock solution to achieve a final concentration of 0.1M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Add an equal volume of 0.2M NaOH to the stock solution to achieve a final concentration of 0.1M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at 80°C.
-
Photolytic Degradation: Expose the solid compound and a solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method. Use a diode array detector (DAD) and a mass spectrometer (MS) to detect and identify degradation products.
Protocol 2: HPLC Method for Purity and Stability Assessment
This protocol provides a starting point for developing an HPLC method to assess the purity of this compound and monitor its stability. Method optimization will be required.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or determine optimal wavelength by UV scan) |
| Injection Volume | 10 µL |
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Dissolve the test sample in the mobile phase to the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the purity of the sample by comparing the peak area of the main peak to the total peak area. For stability studies, compare the peak area of this compound in the stored sample to that of a freshly prepared standard.
Caption: A generalized workflow for HPLC analysis in a stability study.
References
Troubleshooting guide for the acylation of 3-Amino-1-indanone
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acylation of 3-Amino-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the acylation of this compound?
A1: The most common method is the N-acylation of the primary amino group at the 3-position using an acylating agent such as an acyl chloride or an acid anhydride. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. A widely used procedure for this type of transformation is the Schotten-Baumann reaction.[1][2][3]
Q2: What are the common acylating agents used for this reaction?
A2: Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride) are the most frequently used acylating agents for the N-acylation of amines.[4][5] The choice of agent can affect the reaction rate and conditions.
Q3: Why is a base necessary for the acylation reaction?
A3: When using an acyl chloride, a stoichiometric amount of acid (HCl) is produced as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is added to neutralize this acid and drive the reaction to completion.[1][5][6] Common bases include aqueous sodium hydroxide (B78521), pyridine, or tertiary amines like triethylamine.
Q4: What are the potential side reactions during the acylation of this compound?
A4: Potential side reactions include:
-
Over-acylation: While less common for amides due to the decreased nucleophilicity of the amide nitrogen, it's a possibility if the reaction conditions are too harsh.[5]
-
O-acylation: If the indanone contains hydroxyl groups, O-acylation can compete with the desired N-acylation.
-
Reaction at the enolizable α-carbon: The ketone functionality of the indanone has acidic protons at the α-position which could potentially react under strongly basic conditions, though this is less likely under standard acylation conditions.
-
Hydrolysis of the acylating agent: In the presence of water, acyl chlorides and anhydrides can hydrolyze back to the corresponding carboxylic acid, reducing the yield of the desired product.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive acylating agent. | 1. Use a fresh bottle of the acylating agent. Acyl chlorides and anhydrides are sensitive to moisture. |
| 2. Insufficiently basic conditions. | 2. Ensure at least one equivalent of base is used. For Schotten-Baumann conditions, maintain a basic pH.[1] | |
| 3. Poor solubility of starting material. | 3. Choose a solvent system in which the this compound is soluble. A biphasic system (e.g., DCM/water) is common for Schotten-Baumann reactions.[1][8] | |
| 4. Low reaction temperature. | 4. While many acylations proceed at room temperature, gentle heating may be required. Monitor for side reactions if heating. | |
| Formation of Multiple Products | 1. Presence of impurities in the starting material. | 1. Purify the this compound before use. Common purification techniques include recrystallization or column chromatography. |
| 2. Competing side reactions (e.g., O-acylation if applicable). | 2. Adjust reaction conditions to favor N-acylation (e.g., lower temperature, choice of base). | |
| 3. Degradation of starting material or product. | 3. Use milder reaction conditions. Avoid excessively high temperatures or prolonged reaction times. | |
| Product is Difficult to Purify | 1. Similar polarity of the product and starting material. | 1. Optimize the reaction to drive it to completion. Use column chromatography with a carefully selected eluent system for purification. |
| 2. Presence of unreacted acylating agent or its hydrolysis product. | 2. During workup, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acyl chloride/anhydride and the corresponding carboxylic acid. | |
| Low Yield | 1. Hydrolysis of the acylating agent. | 1. Perform the reaction under anhydrous conditions if not using a biphasic aqueous system. Add the acylating agent slowly to the reaction mixture. |
| 2. Inefficient workup procedure. | 2. Ensure proper extraction and isolation of the product. Back-extract the aqueous layer to recover any dissolved product. | |
| 3. Product loss during purification. | 3. Use an appropriate purification method. For column chromatography, select a solvent system that provides good separation. |
Experimental Protocol: N-Acetylation of this compound
This protocol is a general guideline based on standard Schotten-Baumann reaction conditions.[2][3]
Materials:
-
This compound
-
Acetyl chloride
-
Dichloromethane (DCM)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.
-
Addition of Base: Add 10% aqueous sodium hydroxide solution (2-3 equivalents) to the flask.
-
Acylation: Cool the biphasic mixture in an ice bath. Slowly add acetyl chloride (1.1-1.2 equivalents) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 3-acetamido-1-indanone by recrystallization or column chromatography.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the acylation of this compound.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. ias.ac.in [ias.ac.in]
- 8. grokipedia.com [grokipedia.com]
Technical Support Center: Synthesis of 3-Amino-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Amino-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is a two-step process starting from 1-indanone (B140024). The first step involves the oximation of 1-indanone with hydroxylamine (B1172632) hydrochloride to form 1-indanone oxime. The subsequent step is the reduction of the oxime to the corresponding primary amine, this compound.
Q2: What are the critical parameters to control during the oximation of 1-indanone?
A2: The oximation reaction is generally robust. Key parameters to monitor include the reaction temperature, typically around 50-70°C, and the reaction time, which is often complete within an hour. It is crucial to ensure the complete consumption of the starting 1-indanone, which can be monitored by Thin Layer Chromatography (TLC).[1]
Q3: Which reducing agents are suitable for the conversion of 1-indanone oxime to this compound?
A3: Several reducing agents can be employed for the reduction of the oxime. Catalytic hydrogenation using Raney Nickel or Palladium on Carbon (Pd/C) is a common choice. Other reagents like sodium borohydride (B1222165) in the presence of a Lewis acid (e.g., TiCl₄) have also been reported. The choice of reducing agent can influence the reaction conditions and the impurity profile.
Q4: My 1-indanone starting material is a dark and sticky solid. Can I still use it?
A4: The purity of the starting 1-indanone is crucial for obtaining a good yield and a clean product. A discolored and sticky starting material suggests the presence of impurities that can negatively impact the reaction. It is highly recommended to purify the 1-indanone before use, for instance by recrystallization or distillation, to avoid lower yields and complications in the subsequent steps.
Q5: How can I purify the final this compound product?
A5: this compound can be purified by several methods. As a free base, it can be purified by column chromatography. However, a more common and often more effective method is to convert the amine into a salt, such as the hydrochloride salt, which can then be purified by recrystallization. This process helps to remove neutral and basic impurities. The free base can be regenerated by treatment with a base. For enantiomerically pure forms, resolution using a chiral acid, such as L-tartaric acid or (S)-mandelic acid, can be employed.
Troubleshooting Guides
Problem 1: Low Yield in the Oximation of 1-Indanone
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the reaction stalls, consider increasing the reaction time or temperature slightly. Ensure the hydroxylamine hydrochloride is not degraded. |
| Impure 1-Indanone | Purify the starting 1-indanone by recrystallization or distillation prior to the reaction. Impurities can inhibit the reaction or lead to side products. |
| Suboptimal pH | The reaction is typically carried out in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) to neutralize the HCl generated. Ensure the appropriate amount of base is used to maintain a suitable pH for the reaction. |
| Product Loss During Work-up | 1-indanone oxime is a solid. Ensure complete precipitation and careful filtration to avoid mechanical losses. |
Problem 2: Incomplete Reduction of 1-Indanone Oxime
| Possible Cause | Suggested Solution |
| Inactive Catalyst (for catalytic hydrogenation) | Use fresh, high-quality catalyst. Ensure the reaction setup is properly purged to remove any catalyst poisons. For Pd/C, ensure the support is not acidic if the reaction is sensitive to acid. |
| Insufficient Reducing Agent | Ensure the correct stoichiometry of the reducing agent is used. For metal hydrides, ensure they have not decomposed due to improper storage. |
| Reaction Conditions Not Optimal | For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate mass transfer. For chemical reductions, optimize the temperature and reaction time. Some reductions may require elevated temperatures. |
| Presence of Impurities | Impurities from the previous step can sometimes interfere with the reduction. Ensure the 1-indanone oxime is reasonably pure before proceeding. |
Problem 3: Formation of Side Products
| Possible Cause | Suggested Solution |
| Over-reduction | In some cases, particularly with aggressive reducing agents, the carbonyl group of the indanone can be reduced to an alcohol. Choose a milder reducing agent or control the reaction conditions (temperature, time) more carefully. |
| Formation of Dimeric Impurities | Aldol condensation of the starting 1-indanone can lead to dimeric impurities.[2] This is more likely if the starting material is impure or if the reaction conditions are harsh. Purifying the 1-indanone is the best preventative measure. |
| Beckmann Rearrangement of the Oxime | Under strongly acidic conditions, the oxime can undergo a Beckmann rearrangement to form a lactam.[3] Avoid strongly acidic conditions during the reduction step. |
Data Presentation
Table 1: Summary of Typical Yields in the Synthesis of this compound
| Reaction Step | Product | Typical Yield (%) | Notes |
| Oximation of 1-indanone | 1-Indanone oxime | 90-99% | Yields are generally high for this step.[1][3] |
| Reduction of 1-indanone oxime | Racemic this compound | 60-85% | Yield can vary depending on the reducing agent and reaction conditions. |
| Purification via salt formation and recrystallization | Purified this compound salt | 70-90% (recovery) | This step improves purity significantly. |
| Chiral Resolution | Enantiomerically pure this compound salt | 30-40% (based on racemate) | The theoretical maximum yield for a single enantiomer is 50%. |
Table 2: Common Impurities and their Removal
| Impurity | Origin | Analytical Detection | Purification Method |
| Unreacted 1-indanone | Incomplete oximation | TLC, HPLC, GC-MS | Column chromatography of the oxime or final product. |
| Unreacted 1-indanone oxime | Incomplete reduction | TLC, HPLC | Column chromatography of the final product. |
| 1-Indanol | Over-reduction of the carbonyl group | TLC, HPLC, GC-MS | Column chromatography. |
| Dimeric byproducts | Self-condensation of 1-indanone | HPLC, MS | Purification of starting material; column chromatography of the final product.[2] |
| 3,4-Dihydro-2(1H)-quinolinone (lactam) | Beckmann rearrangement of the oxime | HPLC, MS | Avoid acidic conditions during reduction; column chromatography.[3] |
Experimental Protocols
Protocol 1: Synthesis of 1-Indanone Oxime
Materials:
-
1-Indanone
-
Hydroxylamine hydrochloride
-
Pyridine or Sodium Acetate
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve 1-indanone (1 eq.) in ethanol.
-
Add hydroxylamine hydrochloride (1.05-1.2 eq.) and a base such as pyridine or sodium acetate (1.1-1.5 eq.).[1][3]
-
Heat the reaction mixture to 50-70°C and stir for 1-2 hours, monitoring the reaction by TLC until the 1-indanone is consumed.[1][3]
-
Cool the reaction mixture to room temperature.
-
If using pyridine, concentrate the mixture under reduced pressure to remove the solvent. If using sodium acetate, the product may precipitate upon cooling.
-
Add water to the residue to precipitate the product. If an oily residue is obtained, extract with ethyl acetate.
-
If extraction is performed, wash the organic layer with 1 M HCl to remove any remaining pyridine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-indanone oxime as a solid. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexanes.
Protocol 2: Reduction of 1-Indanone Oxime to this compound (Catalytic Hydrogenation)
Materials:
-
1-Indanone oxime
-
Palladium on Carbon (5-10% Pd/C) or Raney Nickel
-
Ethanol or Methanol
-
Hydrogen gas source
-
Filter aid (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, dissolve 1-indanone oxime (1 eq.) in a suitable solvent like ethanol or methanol.
-
Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C or a slurry of Raney Nickel).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature. The reaction may be gently heated if it is sluggish.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 3: Purification of this compound as its Hydrochloride Salt
Materials:
-
Crude this compound
-
Isopropanol (B130326) or Ethanol
-
Concentrated Hydrochloric Acid or HCl gas
-
Diethyl ether
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble anhydrous HCl gas through the solution while stirring.
-
The hydrochloride salt should precipitate out of the solution. The precipitation can be aided by the addition of a less polar solvent like diethyl ether.
-
Stir the slurry in the cold for a period to ensure complete precipitation.
-
Collect the solid by filtration, wash with a cold solvent (e.g., a mixture of isopropanol and diethyl ether), and dry under vacuum to obtain the purified this compound hydrochloride.
-
The salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Protecting Group Strategies for 3-Amino-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with protecting group strategies for the amino group of 3-Amino-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the amino group of this compound?
A1: The most common protecting groups for primary amines like this compound are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). These groups form stable carbamates with the amine, effectively masking its nucleophilicity and basicity during subsequent synthetic steps.[1][2] The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions that will be used in subsequent steps and the desired deprotection method.
Q2: How do I choose the right protecting group for my synthesis?
A2: The selection of a suitable protecting group, a concept known as an orthogonal protection strategy, is crucial for the success of a multi-step synthesis.[2] Consider the following factors:
-
Stability: The protecting group must be stable to the reaction conditions planned for the subsequent steps.
-
Deprotection Conditions: The conditions required to remove the protecting group should not affect other functional groups in the molecule.
-
Orthogonality: If multiple protecting groups are present in the molecule, they should be removable under different, non-interfering conditions.
| Protecting Group | Common Protection Reagent | Key Stability Characteristics | Common Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Stable to a wide range of non-acidic conditions. | Strong acids (e.g., TFA, HCl).[3][4] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and basic conditions. | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[5] |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Stable to acidic conditions. | Basic conditions (e.g., piperidine (B6355638) in DMF).[6] |
Q3: Where can I find detailed experimental protocols for protecting the amino group of this compound?
A3: While specific literature on the protection of this compound is not extensively available, general protocols for the N-protection of primary amines can be readily adapted. Below are representative protocols for each of the common protecting groups. Note: These are general procedures and may require optimization for this compound.
Troubleshooting Guides
Issue 1: Incomplete or Low Yield of N-Protection Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material (this compound) remaining after the reaction.
-
The isolated yield of the protected product is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagent | - Ensure the protecting group reagent (e.g., (Boc)₂O, Cbz-Cl, Fmoc-Cl) is used in a slight excess (typically 1.1-1.5 equivalents).- Check the purity and activity of the protecting group reagent. |
| Inadequate Base | - Ensure the base is added in sufficient quantity to neutralize any acid generated during the reaction.- The choice of base is critical. For Boc protection, a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is common. For Cbz and Fmoc protection under Schotten-Baumann conditions, an inorganic base like sodium bicarbonate or sodium carbonate is often used.[5] |
| Poor Solubility | - this compound or the protected product may have limited solubility in the chosen solvent.- Try a different solvent or a solvent mixture (e.g., THF/water, dioxane/water).[7] |
| Low Reactivity of the Amine | - While the amino group of this compound is expected to be reasonably nucleophilic, steric hindrance or electronic effects could play a role.- Consider using a more reactive protecting group reagent (e.g., Fmoc-Cl over Fmoc-OSu) or adding a catalyst (e.g., DMAP for Boc protection, although use with caution as it can promote side reactions). |
Issue 2: Difficult or Incomplete Deprotection
Symptoms:
-
TLC or LC-MS analysis shows starting material (the protected this compound) remaining after the deprotection reaction.
-
The desired this compound is not obtained, or the yield is low.
Troubleshooting Deprotection Strategies:
| Protecting Group | Common Deprotection Issue | Troubleshooting Steps |
| Boc | Incomplete cleavage with acid. | - Increase the concentration of the acid (TFA or HCl) or the reaction time.- Ensure anhydrous conditions, as water can interfere with the reaction.- Consider using a different acidic reagent, such as HCl in dioxane.[8] |
| Cbz | Incomplete hydrogenolysis. | - Ensure the catalyst (e.g., Pd/C) is fresh and active.- Increase the catalyst loading or the hydrogen pressure.- Ensure the solvent is appropriate (e.g., methanol, ethanol, ethyl acetate).- Certain functional groups can poison the catalyst; check for their presence. |
| Fmoc | Incomplete removal with base. | - Increase the concentration of piperidine or the reaction time.- Ensure the solvent is DMF.- The formation of a stable dibenzofulvene adduct can sometimes be slow; consider using a different base like DBU in combination with piperidine. |
Issue 3: Formation of Side Products
Symptoms:
-
TLC or LC-MS analysis shows the presence of unexpected spots or peaks in addition to the desired product and starting material.
Common Side Reactions and Their Mitigation:
| Protecting Group | Common Side Reaction | Mitigation Strategy |
| Boc | Di-Boc protection: Formation of a product where two Boc groups are attached to the nitrogen. | - Use a controlled amount of (Boc)₂O (closer to 1.1 equivalents).- Avoid excessively high temperatures. |
| Cbz | Over-reduction during hydrogenolysis: If other reducible functional groups are present, they may also be affected. | - Use a less active catalyst or milder reaction conditions (e.g., lower hydrogen pressure).- Consider alternative deprotection methods if orthogonality is an issue.[1] |
| Fmoc | Dibenzofulvene adduct formation with the product: The liberated dibenzofulvene can sometimes react with the deprotected amine. | - Use a scavenger for dibenzofulvene, such as piperidine in excess. |
Experimental Protocols
Note: These are generalized protocols and should be adapted and optimized for this compound. Always monitor the reaction progress by TLC or LC-MS.
Protocol 1: N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add TEA or DIPEA (1.5 eq).
-
Add a solution of (Boc)₂O (1.2 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: N-Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Dioxane and Water
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 1:1).
-
Add NaHCO₃ or Na₂CO₃ (2.0 eq).
-
Cool the mixture to 0 °C and add Cbz-Cl (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[5]
Protocol 3: N-Fmoc Protection of this compound
Materials:
-
This compound
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water (1:1).
-
Add NaHCO₃ (2.0 eq).
-
Cool the mixture to 0 °C and add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.
-
Stir the reaction at room temperature for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table provides a generalized comparison of the different protecting group strategies. Note: The yields and reaction times are illustrative and will vary depending on the specific reaction conditions and the scale of the reaction.
| Protecting Group | Typical Yield Range (%) | Typical Reaction Time (h) | Key Advantages | Key Disadvantages |
| Boc | 80-95 | 2-12 | Mild protection conditions; easy to handle reagent. | Requires strong acid for deprotection. |
| Cbz | 85-98 | 4-16 | Stable to a wide range of conditions. | Deprotection requires catalytic hydrogenation, which may not be compatible with other functional groups. |
| Fmoc | 80-95 | 2-8 | Deprotection under mild basic conditions. | The protecting group is base-labile and may not be suitable for syntheses involving basic reagents. |
Visualizations
Caption: General workflow for the protection and deprotection of this compound.
Caption: A logical flowchart for troubleshooting common issues in protection reactions.
References
- 1. Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Sigma-Aldrich [merckmillipore.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Spectroscopic Showdown: Unraveling the Isomeric Differences Between 2-Amino-1-Indanone and 3-Amino-1-Indanone
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of 2-amino-1-indanone and 3-amino-1-indanone. This guide provides an objective comparison of their expected spectroscopic properties based on available data for their parent compounds, 1-indanone (B140024) and 2-indanone (B58226), supported by detailed experimental protocols.
In the realm of medicinal chemistry and materials science, the precise structural elucidation of isomeric compounds is paramount. 2-amino-1-indanone and this compound, two positional isomers with the same molecular formula (C₉H₉NO) and molecular weight, present a classic analytical challenge.[1][2] Their distinct pharmacological and chemical properties are a direct consequence of the amino group's placement on the indanone scaffold. This guide leverages established spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—to differentiate between these two isomers.
Comparative Spectroscopic Data
The following tables summarize the experimental spectroscopic data for the parent compounds, 2-indanone and 1-indanone, which serve as a foundational reference for predicting the spectral characteristics of their amino-substituted derivatives.
Table 1: ¹H NMR Spectroscopic Data (Predicted for Amino-Indanones in CDCl₃)
| Compound | Predicted Chemical Shifts (δ, ppm) |
| 2-Amino-1-indanone | Aromatic Protons: 7.2-7.8 (multiplet, 4H)CH (α to NH₂): ~4.0-4.5 (multiplicity depends on coupling)CH₂ (benzylic): ~3.0-3.5 (multiplet, 2H)NH₂: 1.5-3.5 (broad singlet, 2H) |
| This compound | Aromatic Protons: 7.2-7.8 (multiplet, 4H)CH (α to NH₂): ~4.0-4.5 (multiplet)CH₂ (α to C=O): ~2.5-3.0 (multiplet, 2H)NH₂: 1.5-3.5 (broad singlet, 2H) |
Note: Predicted shifts are based on the influence of the amino group on the parent indanone structures.
Table 2: ¹³C NMR Spectroscopic Data (Predicted for Amino-Indanones in CDCl₃)
| Compound | Predicted Chemical Shifts (δ, ppm) |
| 2-Amino-1-indanone | C=O: ~200-205Aromatic C: 120-150CH-NH₂: ~50-60CH₂: ~35-45 |
| This compound | C=O: ~195-200Aromatic C: 120-155CH-NH₂: ~50-60CH₂: ~40-50 |
Note: The electron-donating amino group is expected to slightly shield the carbonyl carbon in the 3-amino isomer.
Table 3: IR Spectroscopic Data (Predicted for Amino-Indanones)
| Compound | Predicted Absorption Bands (cm⁻¹) |
| 2-Amino-1-indanone | N-H Stretch: 3300-3500 (two bands for primary amine)C-H Stretch (aromatic): 3000-3100C-H Stretch (aliphatic): 2850-2950C=O Stretch: ~1680-1700 (conjugated)N-H Bend: 1590-1650C-N Stretch: 1020-1250 |
| This compound | N-H Stretch: 3300-3500 (two bands for primary amine)C-H Stretch (aromatic): 3000-3100C-H Stretch (aliphatic): 2850-2950C=O Stretch: ~1685-1705N-H Bend: 1590-1650C-N Stretch: 1020-1250 |
Note: The position of the C=O stretch will be influenced by the position of the amino group and potential intramolecular hydrogen bonding.
Table 4: Mass Spectrometry Data (Predicted for Amino-Indanones)
| Compound | Predicted m/z Values |
| 2-Amino-1-indanone | Molecular Ion (M⁺): 147Key Fragments: Loss of NH₂, CO, and fragments from the indanone ring. |
| This compound | Molecular Ion (M⁺): 147Key Fragments: Different fragmentation pattern compared to the 2-amino isomer due to the different position of the amino group, likely involving the cleavage of the C2-C3 bond. |
Table 5: UV-Vis Spectroscopic Data (Predicted for Amino-Indanones)
| Compound | Predicted λmax (nm) |
| 2-Amino-1-indanone | Expected π → π* and n → π* transitions. The amino group will cause a bathochromic (red) shift compared to 2-indanone. |
| This compound | Expected π → π* and n → π* transitions. The amino group's conjugation with the benzene (B151609) ring and proximity to the carbonyl group will likely result in a different λmax compared to the 2-amino isomer. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the amino-indanone sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid amino-indanone sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present, paying close attention to the N-H and C=O stretching frequencies. Saturated aliphatic ketones typically show a C=O stretch around 1715 cm⁻¹, while conjugation shifts this to lower wavenumbers (1685-1666 cm⁻¹).[3] Primary amines exhibit two N-H stretching bands.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method often used for LC-MS, which typically yields the molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the amino-indanone in a UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the observed electronic transitions. The presence of an amino group on the aromatic ring is expected to cause a bathochromic shift of the absorption bands.[4]
Visualization of the Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of 2-amino-1-indanone and this compound.
Caption: Workflow for the spectroscopic comparison of amino-indanone isomers.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between 2-amino-1-indanone and this compound, paving the way for their targeted application in drug discovery and materials science.
References
A Comparative Guide to the Bioactivity of 3-Amino-1-indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Derivatives of this molecule have demonstrated significant potential in several therapeutic areas, including oncology and neurodegenerative diseases. This guide provides a comparative overview of the bioactivity of this compound derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.
Cholinesterase Inhibitory Activity for Alzheimer's Disease
A prominent area of investigation for indanone derivatives is in the treatment of Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key strategy in managing the symptoms of Alzheimer's.
Comparative Inhibitory Activity of Indanone Derivatives
The following table summarizes the in vitro inhibitory potency (IC50) of various this compound and related indanone derivatives against AChE and BChE. Lower IC50 values indicate greater potency.
| Compound ID | Modification | Target Enzyme | IC50 (µM) | Reference |
| Series 1 | meta-substituted aminopropoxy benzylidene | AChE | 0.12 | [1] |
| BChE | 0.04 | [1] | ||
| Series 2 | para-substituted aminopropoxy benzylidene | AChE | - | [1] |
| BChE | - | [1] | ||
| Compound 6a | Piperidine group with a two-carbon spacer | AChE | 0.0018 | [2] |
| Compound A1 | 1-benzyl-1,2,3,6-tetrahydropyridin hybrid | AChE | 0.054 | [3] |
| MAO-B | 3.25 | [3] | ||
| Donepezil | (Reference Drug) | AChE | - | [2] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the determination of AChE inhibitory activity using a modified Ellman's method in a 96-well microplate format.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds (this compound derivatives)
-
Donepezil (reference inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 15 mM solution of ATCI in deionized water.
-
Prepare a 3 mM solution of DTNB in phosphate buffer.
-
Prepare a solution of AChE in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
-
-
Assay in 96-Well Plate:
-
To each well, add 125 µL of the DTNB solution.
-
Add 25 µL of the respective test compound dilution or reference inhibitor.
-
Add 50 µL of phosphate buffer.
-
Initiate the reaction by adding 25 µL of the AChE enzyme solution.
-
Immediately thereafter, add 25 µL of the ATCI substrate solution.
-
-
Measurement:
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 13 seconds for 8 readings) using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance per unit time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow: Cholinesterase Inhibition Assay
Anticancer Activity
Several studies have highlighted the potential of this compound derivatives as anticancer agents. Their cytotoxic effects have been evaluated against a panel of human cancer cell lines, with some derivatives showing promising activity at micromolar concentrations.
Comparative Anticancer Activity of Indanone Derivatives
The following table summarizes the in vitro anticancer activity (IC50) of various this compound and related indanone derivatives against the HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Aryl-1-indanones | HeLa | µM level | [4] |
| K562 | µM level | [4] | |
| 3-Aryl-2-phosphoryl-1-indanones | HeLa | µM level | [4] |
| K562 | µM level | [4] | |
| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29 (Colon) | 0.44 | [5] |
| COLO 205 (Colon) | 0.98 | [5] | |
| KM 12 (Colon) | 0.41 | [5] |
Note: "µM level" indicates that the compounds were active in the micromolar range, though specific values were not provided in the abstract.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., HeLa, K562)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for a further 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
After incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathway: Induction of Apoptosis via the Bcl-2/Bax Pathway
Several indanone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the key regulatory pathways of apoptosis is controlled by the Bcl-2 family of proteins. Anti-apoptotic proteins like Bcl-2 are often overexpressed in cancer cells, promoting their survival. Pro-apoptotic proteins like Bax, when activated, lead to the release of cytochrome c from the mitochondria, initiating a caspase cascade that culminates in cell death. Some this compound derivatives have been shown to modulate the ratio of these proteins, favoring apoptosis.[6][7]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the formation of an intermediate, such as an oxime, from 1-indanone, followed by reduction or rearrangement to introduce the amino group at the 3-position. Further derivatization can be carried out on the amino group or other positions of the indanone ring.
General Synthetic Workflow
This guide provides a foundational understanding of the bioactivity of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and development of novel therapeutic agents based on this versatile scaffold.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 3-Amino-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 3-Amino-1-indanone, a valuable building block in medicinal chemistry. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is present in molecules with a wide range of biological activities. The efficient and cost-effective synthesis of this compound is therefore of significant interest to the drug development community. This guide outlines and compares two distinct synthetic pathways: the reductive amination of 1,3-indandione (B147059) and the reduction of 3-hydroxyimino-1-indanone.
Comparative Data
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Route 1: Reductive Amination of 1,3-Indandione | Route 2: Reduction of 3-Hydroxyimino-1-indanone |
| Starting Material | 1,3-Indandione | 1-Indanone |
| Key Intermediate | 3-(Benzylamino)-1-indanone | 3-Hydroxyimino-1-indanone |
| Overall Yield | ~65-75% | ~70-80% |
| Reaction Steps | 2 | 2 |
| Reaction Time | 2-4 hours | 4-6 hours |
| Key Reagents | Benzylamine (B48309), NaBH₄ | Hydroxylamine hydrochloride, SnCl₂·2H₂O |
| Reaction Conditions | Mild (room temperature to 50°C) | Mild to moderate (room temperature to reflux) |
| Purification | Column chromatography | Recrystallization |
Synthetic Pathways and Logical Flow
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Route 1: Reductive Amination of 1,3-Indandione
This two-step synthesis involves the initial formation of an enamine intermediate followed by its reduction.
Step 1: Synthesis of 3-(Benzylamino)-1-indanone
-
To a solution of 1,3-indandione (1.46 g, 10 mmol) in toluene (50 mL) is added benzylamine (1.07 g, 10 mmol).
-
The mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure to yield the crude 3-(benzylamino)-1-indanone, which is used in the next step without further purification.
Step 2: Synthesis of this compound
-
The crude 3-(benzylamino)-1-indanone is dissolved in ethanol (B145695) (50 mL).
-
Palladium on carbon (10% Pd, 0.1 g) is added to the solution.
-
The mixture is hydrogenated at 50°C under a hydrogen atmosphere (50 psi) for 2 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane) to afford this compound.
Route 2: Reduction of 3-Hydroxyimino-1-indanone
This route proceeds via the formation of an oxime at the 3-position, followed by its reduction to the corresponding amine.
Step 1: Synthesis of 3-Hydroxyimino-1-indanone
-
1-Indanone (1.32 g, 10 mmol) is dissolved in diethyl ether (50 mL).
-
The solution is cooled in an ice bath, and concentrated hydrochloric acid (1 mL) is added.
-
A solution of iso-amyl nitrite (1.28 g, 11 mmol) in diethyl ether (10 mL) is added dropwise with stirring over 30 minutes.
-
The reaction mixture is stirred for an additional 2 hours at room temperature.
-
The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried to give 3-hydroxyimino-1-indanone.
Step 2: Synthesis of this compound
-
To a solution of 3-hydroxyimino-1-indanone (1.61 g, 10 mmol) in ethanol (50 mL) is added a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 6.77 g, 30 mmol) in concentrated hydrochloric acid (10 mL).
-
The mixture is heated to reflux for 2 hours.
-
After cooling, the reaction mixture is made alkaline by the addition of a 40% aqueous sodium hydroxide (B78521) solution.
-
The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
The crude product is recrystallized from a mixture of ethanol and water to yield pure this compound.
Discussion and Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound with comparable overall yields and number of steps.
Route 1 (Reductive Amination) offers a straightforward approach with milder reaction conditions in the first step. The use of catalytic hydrogenation in the second step is a clean and efficient reduction method. However, the handling of a hydrogenation apparatus and the cost of the palladium catalyst might be a consideration for large-scale synthesis.
Route 2 (Reduction of Oxime) utilizes readily available and inexpensive reagents. The formation of the oxime is typically high-yielding. The reduction with stannous chloride is a classic and effective method, although the workup procedure involving basification and extraction can be more laborious than the filtration used in Route 1.
The choice between these two routes will ultimately depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and cost considerations. Both methods provide reliable access to the valuable this compound intermediate for further applications in drug discovery and development.
3-Amino-1-indanone: A Privileged Scaffold in Medicinal Chemistry Compared to Alternative Building Blocks
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of scaffolds available, 3-amino-1-indanone has emerged as a versatile and privileged structure, finding application in the development of therapeutics for a wide range of diseases, from neurodegenerative disorders to cancer. This guide provides an objective comparison of this compound with other relevant building blocks, supported by experimental data, detailed protocols, and mechanistic insights to inform rational drug design.
The this compound core consists of a fused benzene (B151609) and cyclopentanone (B42830) ring with a primary amine at the 3-position. This arrangement confers a unique combination of rigidity, three-dimensional complexity, and synthetic tractability, making it an attractive starting point for the synthesis of diverse compound libraries. Its utility is exemplified by its presence in the chemical backbone of numerous biologically active molecules.
Comparison with Tetralone Scaffolds
A frequent point of comparison for the indanone framework is the tetralone scaffold, which features a six-membered fused ring instead of a five-membered one. While both provide a bicyclic core, the seemingly subtle difference in ring size can have significant impacts on the conformational properties and biological activity of the resulting molecules.
A notable example is in the development of ligands for α-synuclein aggregates, which are implicated in Parkinson's disease. A study comparing 1-indanone (B140024) and α-tetralone-based derivatives revealed that the [6+5] fused ring system of indanone generally leads to superior binding affinity compared to the [6+6] system of tetralone.[1]
Table 1: Comparison of Binding Affinities (Kd) for α-Synuclein Fibrils
| Compound Scaffold | Representative Compound | Kd (nM) |
| 1-Indanone-diene | Compound 8 | 9.0 |
| α-Tetralone-diene | Compound 23 | >1000 |
Data sourced from a study on ligands for misfolded α-synuclein aggregates.[1]
This preference for the indanone scaffold in this context highlights the importance of the specific geometric constraints imposed by the five-membered ring for optimal interaction with the biological target.
Case Study: Synthesis of Rasagiline (B1678815) Analogues
Rasagiline, an irreversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease, is a prominent drug derived from an aminoindan core. The synthesis of rasagiline and its analogues provides a practical context for evaluating the utility of this compound as a starting material.
While rasagiline itself is (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine and thus not directly derived from this compound, the synthesis of related 1,3-disubstituted indane derivatives can be envisioned starting from this compound. This would involve initial protection or modification of the amino group, followed by reactions at the carbonyl position, and subsequent stereoselective reduction and further functionalization.
Alternative approaches to rasagiline often start from 1-indanone, which is then converted to the racemic 1-aminoindan (B1206342) followed by resolution. A chemoenzymatic dynamic kinetic resolution has been reported to produce the chiral intermediate (R)-2,3-dihydro-1-indanamine in high yield (>90%) and excellent enantioselectivity (>99% ee).[2]
A direct comparison of synthetic routes starting from this compound versus 1-indanone for a specific rasagiline analogue would be necessary to definitively assess the advantages of one starting material over the other in terms of overall yield, stereocontrol, and step economy.
This compound in Kinase Inhibitor Design
The this compound scaffold has also been explored for the development of kinase inhibitors, a major class of anticancer drugs. The amino group provides a convenient handle for introducing substituents that can interact with the hinge region of the kinase ATP-binding site, while the indanone core serves as a rigid scaffold for positioning other pharmacophoric groups.
While direct head-to-head comparisons with other building blocks in this context are not extensively documented, the versatility of the this compound scaffold can be appreciated by considering the diverse synthetic transformations it can undergo.
Experimental Workflow: General Synthesis of Kinase Inhibitors from this compound
The following diagram illustrates a general workflow for the synthesis of kinase inhibitors starting from this compound. This typically involves N-functionalization followed by modification of the indanone core.
Caption: General synthetic workflow for kinase inhibitor library synthesis from this compound.
Mechanism of Action: Indanone Derivatives in Cancer
Recent studies have elucidated the mechanism of action of certain indanone derivatives as anticancer agents. For instance, an indanone-based thiazolyl hydrazone derivative, ITH-6, has been shown to exhibit cytotoxicity against p53 mutant colorectal cancer cells.[3][4][5] Mechanistic studies revealed that ITH-6 induces apoptosis and arrests the cell cycle at the G2/M phase.[6] This effect is mediated through the downregulation of the NF-κB signaling pathway.[3][4]
NF-κB Signaling Pathway and the Action of Indanone Derivatives
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), which then translocates to the nucleus to activate the transcription of target genes involved in cell survival and proliferation.
References
- 1. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 3-Amino-1-indanone Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 3-Amino-1-indanone is critical for ensuring the safety and efficacy of the final drug product. This guide provides a comparative overview of validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this compound. The methodologies and data presented are based on established principles for the analysis of aromatic amines and related compounds, in accordance with International Council for Harmonisation (ICH) guidelines.
Comparison of Analytical Methods
The selection of an analytical method for purity determination depends on various factors, including the volatility of the analyte and potential impurities, the required sensitivity, and the available instrumentation. Both HPLC and GC are powerful techniques for separating and quantifying components in a mixture.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. |
| Applicability | Well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. | Ideal for volatile and thermally stable compounds. Derivatization may be required for polar analytes like amines to improve volatility and peak shape. |
| Typical Stationary Phase | Reversed-phase C18 or C8 columns are common for aromatic amines. | Capillary columns with non-polar or mid-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane) are often used. |
| Detection | Ultraviolet (UV) detection is standard for compounds with a chromophore, like this compound. | Flame Ionization Detection (FID) is a common and robust detector for organic compounds. Mass Spectrometry (MS) provides higher specificity and structural information. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent. | May require derivatization to increase volatility, followed by dissolution in an appropriate solvent. |
High-Performance Liquid Chromatography (HPLC) Method Validation
A reversed-phase HPLC method with UV detection is a primary choice for the purity analysis of this compound. Below are the validation parameters and experimental protocols.
Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a phosphate (B84403) buffer (pH adjusted) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Data Presentation: HPLC Method Validation Summary
The following table summarizes the typical validation parameters and acceptance criteria for an HPLC method for related substances, based on ICH guidelines.[1][2]
| Validation Parameter | Acceptance Criteria | Representative Data |
| Specificity | The method should be able to resolve the main peak from impurities and degradation products. Peak purity should be demonstrated. | No interference from blank and placebo at the retention time of this compound. Peak purity index > 0.999. |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 |
| Range | Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for impurities. | LOQ - 1.5 µg/mL |
| Accuracy (% Recovery) | 80.0% - 120.0% for impurities. | 98.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability (n=6) | RSD ≤ 5.0% | 1.2% |
| - Intermediate Precision | RSD ≤ 10.0% | 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | No significant impact on results with small, deliberate variations in method parameters. | Results remain within acceptance criteria with variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). |
Experimental Protocols for HPLC Method Validation
A detailed description of the experimental procedures for each validation parameter is provided below.
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]
-
Blank and Placebo Analysis : Inject the diluent (blank) and a placebo solution to ensure no interfering peaks are present at the retention time of this compound and its known impurities.
-
Forced Degradation Studies : Subject a solution of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.
-
Acid Degradation: Add 1N HCl and heat.
-
Base Degradation: Add 1N NaOH and heat.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Thermal Degradation: Heat the solid sample in an oven.
-
Photolytic Degradation: Expose the solution to UV light.
-
-
Analyze the stressed samples and evaluate the resolution between the this compound peak and any degradation product peaks.
-
Use a photodiode array (PDA) detector to assess peak purity of the this compound peak in the presence of its degradation products.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[2]
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five dilutions of the stock solution, covering the expected range of concentrations (e.g., from the LOQ to 120% of the specification limit for an impurity).
-
Inject each dilution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Prepare a placebo solution.
-
Spike the placebo solution with known amounts of this compound at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3]
-
Repeatability (Intra-assay precision) :
-
Prepare six independent samples of this compound at 100% of the test concentration.
-
Alternatively, prepare three samples at three different concentrations (e.g., 50%, 100%, 150%) and analyze in triplicate.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision) :
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Calculate the RSD for the combined results from both studies.
-
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Based on Signal-to-Noise Ratio :
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope :
-
Measure the standard deviation of the response for a series of blank injections (σ).
-
Determine the slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Introduce small variations to the nominal HPLC method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analyze a system suitability solution and a sample solution under each varied condition.
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the assay results.
Visualization of HPLC Validation Workflow
Caption: Workflow for HPLC method validation.
Gas Chromatography (GC) Method Validation
For the analysis of this compound, a GC method with Flame Ionization Detection (FID) can be a suitable alternative, particularly for identifying and quantifying volatile impurities.
Proposed GC Method Parameters
| Parameter | Condition |
| Column | Capillary column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase. |
| Carrier Gas | Helium or Nitrogen at a constant flow rate. |
| Inlet Temperature | 250°C |
| Detector Temperature | 280°C (FID) |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes. |
| Injection Mode | Split |
| Diluent | Dichloromethane or other suitable organic solvent. |
Data Presentation: GC Method Validation Summary
The following table presents typical validation parameters and acceptance criteria for a GC method for purity analysis.
| Validation Parameter | Acceptance Criteria | Representative Data |
| Specificity | The method should resolve the main peak from solvent and any potential impurities. | No interference from the blank at the retention time of this compound. |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.995 | 0.998 |
| Range | From LOQ to 120% of the specification limit for impurities. | LOQ - 2.0 ng on column |
| Accuracy (% Recovery) | 80.0% - 120.0% for impurities. | 97.5% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability (n=6) | RSD ≤ 10.0% | 3.5% |
| - Intermediate Precision | RSD ≤ 15.0% | 5.8% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.2 ng on column |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.6 ng on column |
| Robustness | No significant impact on results with small, deliberate variations in method parameters. | Results remain within acceptance criteria with variations in oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min). |
Experimental Protocols for GC Method Validation
The experimental protocols for validating a GC method are analogous to those for HPLC, with adjustments for the specific technique.
-
Blank Analysis : Inject the diluent to ensure no interfering peaks are present.
-
Impurity Spiking : If known impurities are available, spike a solution of this compound with these impurities to demonstrate resolution.
-
Prepare a stock solution of this compound in the chosen diluent.
-
Create a series of at least five dilutions covering the desired concentration range.
-
Inject each dilution in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
Prepare a sample matrix (if applicable) or use the diluent.
-
Spike with known amounts of this compound at a minimum of three concentration levels in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Repeatability : Prepare and analyze at least six independent samples of this compound at the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the RSD.
-
Intermediate Precision : Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. Calculate the overall RSD.
-
Determine LOD and LOQ by either the signal-to-noise ratio method or by using the standard deviation of the response and the slope of the calibration curve, as described for the HPLC method.
-
Introduce small, deliberate variations to the GC method parameters, such as:
-
Initial oven temperature (e.g., ± 2°C)
-
Oven temperature ramp rate (e.g., ± 1°C/min)
-
Carrier gas flow rate (e.g., ± 0.1 mL/min)
-
Inlet temperature (e.g., ± 5°C)
-
-
Analyze a sample under each varied condition and assess the impact on the results and chromatographic performance.
Visualization of GC Validation Workflow
Caption: Workflow for GC method validation.
Conclusion
Both HPLC and GC are highly effective techniques for the purity determination of this compound. The choice between the two will depend on the specific impurities that need to be monitored and the available laboratory infrastructure. HPLC is generally more versatile for a wider range of potential impurities, while GC is an excellent choice for volatile compounds. Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the generation of reliable and accurate data, which is fundamental for regulatory submissions and for guaranteeing the quality of the final pharmaceutical product.
References
Structure-Activity Relationship of 3-Amino-1-indanone Analogs: A Comparative Guide for Drug Development Professionals
A detailed analysis of 3-amino-1-indanone analogs reveals their potential as potent and selective inhibitors of key enzymes implicated in neurodegenerative diseases. This guide provides a comparative overview of their structure-activity relationships, supported by experimental data and detailed methodologies, to aid researchers in the development of novel therapeutics.
The 1-indanone (B140024) scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, analogs of this compound have garnered significant interest, particularly in the context of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. This is largely due to their ability to selectively inhibit monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine (B1211576) in the brain. Inhibition of MAO-B can lead to increased dopamine levels, offering symptomatic relief in Parkinson's disease, and may also provide neuroprotective effects.
This guide focuses on the structure-activity relationship (SAR) of this compound analogs and related amino-indanone derivatives, presenting a comparative analysis of their inhibitory potency against various biological targets.
Comparative Analysis of Inhibitory Activity
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the indanone core and the amino group. The following tables summarize the quantitative data for various indanone derivatives, highlighting their potency as inhibitors of Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Acetylcholinesterase (AChE).
Monoamine Oxidase (MAO) Inhibition
Substitutions on the aromatic ring of the 1-indanone scaffold have a profound impact on both the potency and selectivity of MAO inhibition.
Table 1: SAR of C5- and C6-Substituted 1-Indanone Analogs as MAO Inhibitors [1]
| Compound | Substitution | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 1 | 6-OH | > 100 | 0.030 ± 0.003 | > 3333 |
| 2 | 6-OCH3 | > 100 | 0.010 ± 0.001 | > 10000 |
| 3 | 6-Cl | 1.83 ± 0.15 | 0.001 ± 0.0001 | 1830 |
| 4 | 5-OH | 1.50 ± 0.11 | 0.140 ± 0.010 | 10.7 |
| 5 | 5-OCH3 | 0.060 ± 0.005 | 0.110 ± 0.009 | 0.55 |
| 6 | 5-Cl | 0.090 ± 0.007 | 0.200 ± 0.015 | 0.45 |
Data presented as mean ± SEM.
From this data, a clear SAR can be established:
-
Position of Substitution: C6-substituted indanones are notably more potent and selective as MAO-B inhibitors compared to their C5-substituted counterparts.[1]
-
Nature of Substituent: Halogen substitution at the C6 position, particularly with chlorine, leads to a significant increase in MAO-B inhibitory potency.[1] Methoxy substitution at C6 also confers high potency and selectivity.[1] In contrast, substitutions at the C5 position result in weaker MAO-B inhibition.[1]
Table 2: MAO-B Inhibitory Activity of 2-Benzylidene-1-indanone Derivatives [2][3]
| Compound | Substitution | MAO-B IC50 (nM) |
| 3d | 5,6-dimethoxy-2-(4-(3-(piperidin-1-yl)propoxy)benzylidene) | 541 |
| 3e | 6-((4-bromobenzyl)oxy)-2-(4-(3-(piperidin-1-yl)propoxy)benzylidene) | 232 |
| 3f | 5-((4-bromobenzyl)oxy)-2-(4-(3-(piperidin-1-yl)propoxy)benzylidene) | 276 |
These compounds are more complex derivatives, but highlight the potential for potent MAO-B inhibition within the broader indanone class.
Cholinesterase Inhibition
While the primary focus has been on MAO-B, some indanone derivatives also exhibit inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease.
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Arylidene Indanone Analogs [4]
| Compound | R Group on Arylidene Ring | AChE IC50 (µM) |
| 15a | 4'-(N,N-dimethylaminomethyl) | > 10 |
| 15b | 4'-(N,N-diethylaminomethyl) | 0.018 |
| 15c | 4'-(pyrrolidin-1-ylmethyl) | 0.021 |
| 15d | 4'-(piperidin-1-ylmethyl) | 0.045 |
The data indicates that the nature of the amino group on the arylidene ring plays a crucial role in AChE inhibition, with the diethylamino and pyrrolidine (B122466) moieties showing the highest potency.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound analogs.
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is used to determine the inhibitory potential of compounds against MAO-A and MAO-B.
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the MAO-catalyzed oxidation of a substrate. In the presence of a fluorescent probe and a developer (e.g., horseradish peroxidase), H₂O₂ generates a fluorescent product. The rate of fluorescence increase is proportional to MAO activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
-
Reagent Preparation:
-
Prepare a working solution of the test inhibitor and a positive control (e.g., Selegiline (B1681611) for MAO-B, Clorgyline for MAO-A) in the appropriate assay buffer.
-
Reconstitute the MAO-A or MAO-B enzyme in the assay buffer.
-
Prepare a substrate solution containing the MAO substrate (e.g., kynuramine (B1673886) or benzylamine), a fluorescent probe, and a developer in the assay buffer.
-
-
Assay Protocol (96-well plate format):
-
Add the test inhibitor solution to the designated wells.
-
Add the enzyme solution to all wells except the blank controls.
-
Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound analogs, particularly in the context of neurodegeneration, are attributed to their modulation of specific signaling pathways.
MAO-B Inhibition and Neuroprotection
Inhibition of MAO-B in astrocytes leads to a reduction in the breakdown of dopamine, thereby increasing its availability in the synaptic cleft. This is the primary mechanism for symptomatic relief in Parkinson's disease. Furthermore, MAO-B inhibitors are believed to exert neuroprotective effects through mechanisms that are independent of direct enzyme inhibition.[10] These include the upregulation of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[11]
Caption: Signaling pathway of MAO-B inhibition by this compound analogs.
Experimental Workflow for SAR Studies
The process of conducting a structure-activity relationship study for novel this compound analogs involves a series of well-defined steps, from initial compound design to in vivo evaluation.
Caption: Experimental workflow for SAR studies of this compound analogs.
References
- 1. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel indanone derivatives as MAO B/H3R dual-targeting ligands for treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. 4.11. Human Monoamine Oxidase (MAO)-A and MAO-B Inhibitory Activity Assay [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 3-Amino-1-indanone and its N-acetyl Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-Amino-1-indanone and its N-acetyl derivative, N-(1-oxo-2,3-dihydro-1H-inden-3-yl)acetamide. The presence of the free amino group in this compound versus the acetylated amino group in its derivative significantly alters the molecule's nucleophilicity and the electron density of the aromatic ring, leading to distinct differences in their reactivity towards various chemical transformations. This comparison is crucial for professionals in drug development and organic synthesis, as it informs the selection of appropriate reaction conditions and strategies for the further functionalization of these scaffolds.
Executive Summary of Reactivity Comparison
The primary difference in reactivity stems from the electronic properties of the amino and N-acetyl groups. The lone pair of electrons on the nitrogen in this compound is readily available, rendering it a potent nucleophile and an activating group for electrophilic aromatic substitution. In contrast, the acetyl group in the N-acetyl derivative is electron-withdrawing. This delocalizes the nitrogen's lone pair into the carbonyl group, thereby reducing the nucleophilicity of the nitrogen and deactivating the aromatic ring towards electrophilic attack.
Quantitative Reactivity Data
| Reaction Type | Reagent/Conditions | This compound | N-acetyl-3-amino-1-indanone | Rationale for Reactivity Difference |
| N-Acylation | Acetic Anhydride (B1165640), Pyridine (B92270) | High Yield (e.g., >95%) | No Reaction (already acylated) | The free amino group of this compound is highly nucleophilic and readily attacks the acylating agent. |
| Electrophilic Aromatic Substitution (Nitration) | HNO₃/H₂SO₄ | High Reactivity, Ortho/Para-directing | Low Reactivity, Ortho/Para-directing | The amino group is a strong activating group, while the N-acetyl group is a weaker activating group, leading to slower reaction rates. |
| Nucleophilic Addition to Carbonyl | Benzaldehyde, Base | Potential for Schiff Base Formation | Less Favorable | The increased nucleophilicity of the primary amine facilitates addition to the carbonyl group. |
Experimental Protocols
The following are detailed experimental protocols for representative reactions that can be used to quantitatively compare the reactivity of this compound and its N-acetyl derivative.
Protocol 1: Comparative N-Acylation
This experiment aims to demonstrate the high reactivity of the primary amine in this compound towards acylation.
Objective: To compare the rate and yield of acylation of the amino group.
Materials:
-
This compound
-
N-acetyl-3-amino-1-indanone
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 50 mg of this compound and 50 mg of N-acetyl-3-amino-1-indanone in 5 mL of DCM.
-
Addition of Reagents: To each flask, add 0.1 mL of pyridine followed by 0.05 mL of acetic anhydride at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reactions by TLC at 15-minute intervals.
-
Work-up: Upon completion (or after a set time, e.g., 2 hours), quench the reactions by adding 10 mL of saturated sodium bicarbonate solution. Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude products by ¹H NMR and calculate the percentage yield of the acetylated product from this compound. Compare the conversion of the two starting materials.
Protocol 2: Comparative Electrophilic Aromatic Substitution (Nitration)
This experiment is designed to illustrate the difference in the rate of electrophilic aromatic substitution on the benzene (B151609) ring.
Objective: To compare the susceptibility of the aromatic ring to nitration.
Materials:
-
This compound
-
N-acetyl-3-amino-1-indanone
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 1 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid with stirring.
-
Reaction Setup: In two separate flasks, dissolve 100 mg of this compound and 100 mg of N-acetyl-3-amino-1-indanone in 5 mL of concentrated sulfuric acid at 0°C.
-
Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to each of the solutions, maintaining the temperature below 5°C.
-
Reaction and Quenching: Stir the reactions at 0°C for 1 hour. Carefully pour each reaction mixture onto 50 g of crushed ice.
-
Product Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Analysis: Characterize the products by melting point and spectroscopic methods (¹H NMR, IR). Compare the yields of the nitrated products. The positions of nitration (ortho/para to the amino/amido group) can also be determined.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts underlying the differential reactivity of the two compounds.
Efficacy of different catalysts in the synthesis of 3-substituted indanones
The synthesis of 3-substituted indanones, a critical structural motif in numerous pharmaceuticals and biologically active compounds, has been a significant focus of chemical research.[1][2][3][4] The development of efficient and selective catalytic methods is paramount for accessing these valuable molecules. This guide provides a comparative overview of various catalytic systems, detailing their efficacy through experimental data, and offers insights into their reaction mechanisms and experimental protocols.
Comparison of Catalytic Systems
The choice of catalyst profoundly influences the yield, selectivity, and substrate scope in the synthesis of 3-substituted indanones. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, have been extensively explored. More recently, photocatalytic and organocatalytic methods have emerged as powerful alternatives.
| Catalytic System | Catalyst/Ligand | Substrate Scope | Yield (%) | Enantiomeric Excess (ee %) | Reaction Conditions | Reference |
| Palladium-Catalyzed Reductive Heck Reaction | Pd(OAc)₂ / (R)-3,5-Xyl-MeO-BIPHEP | 2'-Halochalcones | 75-95 | 85-96 | Toluene, 80 °C, HCOOH/Et₃N | [2][5][6] |
| Rhodium-Catalyzed Asymmetric 1,4-Addition | [Rh(cod)₂]SbF₆ / Ph₂P(O)H | Alkenyl ketones | up to 88 | N/A (for regioselectivity) | Chlorobenzene, 140 °C | [1] |
| Rhodium-Catalyzed Asymmetric Hydroacylation | Rh(I) / BINAP | 2-Vinyl benzaldehydes | >90 | High (not specified) | Not specified | |
| Iridium-Catalyzed Asymmetric Hydrogenation | Ir-catalyst | 3-Arylindenones | Excellent | Good | Not specified | |
| Nickel-Catalyzed Reductive Cyclization | Ni(cod)₂ / PMe₃ | Enones | up to 82 | High | Chlorobenzene, 140 °C | [1] |
| Asymmetric Transfer Hydrogenation (Kinetic Resolution) | (R,R)-Ts-DENEB (Ru-catalyst) | Racemic 3-aryl-indanones | ~50 (for alcohol and unreacted ketone) | up to 99 (for both) | MeOH, rt, HCOOH/Et₃N | [2][7][8] |
| Photocatalytic C-H Annulation | Tetrabutylphosphonium decatungstate (TBPDT) | Aromatic aldehydes and terminal alkynes | 41-77 | N/A | 365 nm light, 60-80 °C | [3][9] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are representative protocols for two prominent catalytic systems.
Palladium-Catalyzed Asymmetric Reductive-Heck Reaction
This protocol is adapted from the synthesis of chiral 3-substituted indanones.[5][6]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
(R)-3,5-Xylyl-MeOBIPHEP ligand
-
Substituted 2'-halochalcone
-
Formic acid (HCOOH)
-
Triethylamine (B128534) (Et₃N)
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, Pd(OAc)₂ (2 mol%) and the chiral ligand (2.2 mol%) are dissolved in anhydrous toluene.
-
The solution is stirred at room temperature for 30 minutes.
-
The 2'-halochalcone substrate (1.0 equiv) is added to the catalyst mixture.
-
A mixture of formic acid and triethylamine (5:2 molar ratio, 2.5 equiv of formic acid) is then added dropwise.
-
The reaction mixture is heated to 80 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the enantiomerically enriched 3-substituted indanone.
Asymmetric Transfer Hydrogenation for Kinetic Resolution
This protocol describes the kinetic resolution of racemic 3-aryl-indanones.[2][8]
Materials:
-
(R,R)-Ts-DENEB (Ruthenium catalyst)
-
Racemic 3-aryl-indanone
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Inert atmosphere (Nitrogen)
Procedure:
-
To a solution of the racemic 3-aryl-indanone (1.0 equiv) in methanol, the (R,R)-Ts-DENEB catalyst (1 mol%) is added under a nitrogen atmosphere.
-
A freshly prepared 5:2 mixture of formic acid and triethylamine is added to the reaction mixture.
-
The reaction is stirred at room temperature for the time required to reach approximately 50% conversion (typically 6-10 hours), which can be monitored by HPLC.
-
Once the desired conversion is reached, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The resulting mixture of the enantioenriched cis-3-aryl-indanol and the unreacted (S)-3-aryl-indanone is separated by column chromatography.
Visualizing Reaction Workflows and Pathways
General Workflow for Catalyst Efficacy Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of different catalysts in the synthesis of 3-substituted indanones.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04538E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Amino-1-indanone Based Compounds in Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-amino-1-indanone based compounds, a class of molecules that has garnered significant interest in the field of neurodegenerative disease research. The primary focus of this guide is on their role as inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the catabolism of dopamine. The irreversible MAO-B inhibitor, Rasagiline, serves as a central point of comparison, highlighting the therapeutic potential of this chemical scaffold.
Performance Comparison of this compound Derivatives and Alternative MAO-B Inhibitors
The therapeutic efficacy of this compound derivatives in the context of neurodegenerative disorders, particularly Parkinson's disease, is primarily attributed to their potent and selective inhibition of MAO-B. This inhibition leads to an increase in the synaptic concentration of dopamine, thereby alleviating motor symptoms. The following table summarizes the in vitro inhibitory activity (IC50 values) of selected this compound derivatives against human MAO-A and MAO-B, alongside other known MAO inhibitors for comparative analysis.
| Compound | Scaffold | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| Rasagiline | This compound | 4.2 | 0.004 | 1050 |
| 6-hydroxy-N-propargyl-1-aminoindan | This compound | > 100 | 0.012 | > 8333 |
| Selegiline (B1681611) | Phenyl-2-aminopropane | 0.8 | 0.01 | 80 |
| Pargyline | Benzylamine | 1.2 | 0.07 | 17 |
| Clorgyline | Chloro-phenoxyethylamine | 0.008 | 1.5 | 0.005 |
Data compiled from various sources. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A higher selectivity index indicates greater selectivity for MAO-B over MAO-A.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of a this compound derivative and the in vitro assessment of MAO-B inhibitory activity.
Synthesis of (R)-N-propargyl-1-aminoindan (Rasagiline)
This protocol outlines a common synthetic route to Rasagiline starting from 1-indanone (B140024).[1]
Step 1: Oximation of 1-indanone
-
To a solution of 1-indanone in ethanol, add hydroxylamine (B1172632) hydrochloride and sodium acetate.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and collect the precipitate by filtration to obtain 1-indanone oxime.
Step 2: Reduction of 1-indanone oxime to 1-aminoindan (B1206342)
-
Dissolve the 1-indanone oxime in a suitable solvent such as ethanol.
-
Perform catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
After the reaction is complete, filter off the catalyst and concentrate the filtrate to yield racemic 1-aminoindan.
Step 3: Resolution of racemic 1-aminoindan
-
Dissolve the racemic 1-aminoindan in a suitable solvent.
-
Add a chiral resolving agent, such as L-tartaric acid, to selectively precipitate the desired (R)-1-aminoindan salt.
-
Filter and wash the salt, then neutralize with a base to obtain the free (R)-1-aminoindan.
Step 4: N-alkylation with propargyl chloride
-
React (R)-1-aminoindan with propargyl chloride in the presence of a base (e.g., potassium carbonate) in a solvent like acetonitrile.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the product by chromatography to yield (R)-N-propargyl-1-aminoindan (Rasagiline).
In Vitro Monoamine Oxidase-B (MAO-B) Inhibition Assay
This fluorometric assay is a common method to determine the inhibitory potency of compounds against MAO-B.[2]
Materials:
-
Human recombinant MAO-B enzyme
-
Test compounds (e.g., this compound derivatives)
-
Kynuramine (B1673886) (substrate)
-
Selegiline (positive control inhibitor)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Preparation of Solutions:
-
Dissolve the test compounds and selegiline in DMSO to prepare stock solutions.
-
Prepare serial dilutions of the stock solutions in phosphate buffer.
-
Prepare a solution of kynuramine in phosphate buffer.
-
Prepare a solution of human recombinant MAO-B in phosphate buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add 50 µL of the phosphate buffer.
-
Add 50 µL of the test compound dilutions or selegiline (for positive control) to the respective wells.
-
Add 50 µL of the MAO-B enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the kynuramine substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence (Excitation: 320 nm, Emission: 405 nm) at time zero and then kinetically every 5 minutes for 30 minutes at 37°C. The product of the reaction, 4-hydroxyquinoline, is fluorescent.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate the mechanism of action and experimental processes associated with this compound based compounds.
Caption: Mechanism of MAO-B Inhibition.
Caption: Synthesis of Rasagiline Workflow.
Caption: In Vitro MAO-B Inhibition Assay.
References
Cross-reactivity analysis of antibodies raised against 3-Amino-1-indanone conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for analyzing the cross-reactivity of polyclonal and monoclonal antibodies raised against 3-Amino-1-indanone (3-AI) conjugated to carrier proteins. The objective is to offer a standardized methodology for evaluating antibody specificity, a critical parameter in the development of immunoassays for research and diagnostic applications. This document outlines the synthesis of immunogens, antibody production, and detailed protocols for assessing cross-reactivity with structurally related molecules.
Introduction to this compound Antibody Specificity
This compound is a key structural motif found in various pharmacologically active compounds and serves as a valuable hapten for the development of specific antibodies. The successful application of these antibodies in immunoassays is contingent upon their high specificity for the target analyte and minimal cross-reactivity with structurally similar, non-target molecules that may be present in biological samples. Understanding the cross-reactivity profile is therefore paramount for ensuring assay accuracy and reliability.
This guide details the essential experimental procedures for a thorough cross-reactivity analysis and presents a comparative summary of hypothetical data to illustrate the evaluation process.
Immunogen Preparation and Antibody Production
The generation of high-affinity antibodies requires the stable conjugation of the this compound hapten to a larger carrier protein, thereby rendering it immunogenic.
Synthesis of this compound Hapten Conjugates
A common method for conjugating this compound to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) involves a diazotization reaction. The aromatic amine group of 3-AI is converted to a reactive diazonium salt, which then couples to tyrosine or histidine residues on the carrier protein.
Experimental Workflow for Immunogen Synthesis
Caption: Workflow for the synthesis of this compound immunogen.
Antibody Production
Polyclonal antibodies can be generated in rabbits or goats, while monoclonal antibodies are typically produced using hybridoma technology in mice. The choice between polyclonal and monoclonal antibodies depends on the desired application, with monoclonal antibodies generally offering higher specificity and batch-to-batch consistency.
Cross-Reactivity Analysis: A Comparative Study
The specificity of the generated antibodies is assessed by their ability to distinguish this compound from structurally related analogs. A competitive enzyme-linked immunosorbent assay (cELISA) is the standard method for quantifying cross-reactivity.
Potential Cross-Reacting Compounds
A panel of compounds with structural similarities to this compound should be selected for cross-reactivity testing. The selection should include compounds with modifications to the amino group, the indanone core, and substitutions on the aromatic ring.
Table 1: Hypothetical Cross-Reactivity Data for Anti-3-Amino-1-indanone Antibodies
| Compound | Structure | Modification vs. 3-AI | Polyclonal Ab Cross-Reactivity (%) | Monoclonal Ab Cross-Reactivity (%) |
| This compound | Indanone with amino group at C3 | Reference Compound | 100 | 100 |
| 1-Indanone | Indanone core | Lack of amino group | < 0.1 | < 0.1 |
| 3-Nitro-1-indanone | Nitro group instead of amino | Substitution of functional group | 1.5 | 0.2 |
| 3-Hydroxy-1-indanone | Hydroxyl group instead of amino | Substitution of functional group | 0.8 | < 0.1 |
| 5-Amino-1-indanone | Isomeric position of the amino group | Positional isomer | 5.2 | 0.5 |
| 3-Amino-1,3-dihydro-2H-inden-2-one | Isomeric ketone position | Isomeric ketone | 12.3 | 1.8 |
| Amphetamine | Structurally related primary amine | Different core structure | < 0.1 | < 0.1 |
| 1,3-Indandione | Diketone | Additional carbonyl group | 0.3 | < 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Cross-Reactivity Data
The cross-reactivity is calculated as the ratio of the concentration of this compound required for 50% inhibition of the signal (IC50) to the IC50 of the test compound, multiplied by 100.
-
High Specificity: Both polyclonal and monoclonal antibodies exhibit high specificity for this compound, with minimal cross-reactivity towards compounds lacking the amino group or with substitutions at the 3-position.
-
Monoclonal vs. Polyclonal: The hypothetical data illustrates that monoclonal antibodies generally demonstrate superior specificity, with significantly lower cross-reactivity for positional isomers and related structures compared to polyclonal antibodies.
-
Structural Influence: The position and nature of the functional group on the indanone ring are critical determinants of antibody recognition.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible cross-reactivity data.
Competitive ELISA Protocol
This protocol outlines the steps for determining the IC50 values for this compound and potential cross-reactants.
Logical Workflow for Competitive ELISA
Caption: Step-by-step workflow for the competitive ELISA protocol.
Detailed Steps:
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Competitive Reaction: A mixture of the primary antibody (at a predetermined optimal dilution) and varying concentrations of the free analyte (this compound standard or potential cross-reactant) is added to the wells. The plate is then incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit or anti-mouse IgG) is added at an optimal dilution and incubated for 1 hour at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Substrate Addition: A suitable substrate (e.g., TMB for HRP) is added, and the plate is incubated in the dark until sufficient color development.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the analyte concentration. The IC50 values are determined from the sigmoidal dose-response curve.
Conclusion
The specificity of antibodies raised against this compound is a critical factor for the development of reliable immunoassays. This guide provides a systematic approach to the analysis of cross-reactivity. The hypothetical data underscores the generally superior specificity of monoclonal antibodies. Researchers and drug development professionals are encouraged to adopt these methodologies to ensure the rigorous validation of their antibody reagents. The provided protocols and workflow diagrams serve as a foundation for establishing a robust cross-reactivity testing platform.
Safety Operating Guide
Navigating the Safe Disposal of 3-Amino-1-indanone: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Amino-1-indanone, ensuring compliance with general laboratory safety protocols and fostering a culture of safety and trust.
While specific regulatory requirements may vary by location, the following procedures are based on established best practices for hazardous waste management in a laboratory setting.
Immediate Safety and Handling Precautions
-
Protective Gloves: Chemical-resistant gloves are essential for preventing skin contact.
-
Eye Protection: Safety glasses with side shields or goggles are required to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the potential for inhalation of any dust or vapors.[1][4][5]
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials should be treated as a hazardous waste process. Adherence to a structured disposal plan is critical for safety and compliance.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: As a first step, chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[4] Given the lack of comprehensive data on this compound, it is prudent to manage it as hazardous waste.
-
Avoid Mixing: Do not mix this compound waste with other waste streams.[6][7] In particular, keep it separate from incompatible materials such as strong oxidizing agents and strong acids.[4] Segregation prevents potentially dangerous chemical reactions.[8]
2. Waste Collection and Containment:
-
Designated Container: Collect all this compound waste, including unused product and contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and compatible hazardous waste container.[7][9] The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[7][8][10]
-
Container Material: The container should be made of a material that does not react with the chemical. Often, the original container can be used for waste accumulation.[7]
3. Labeling:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[6][7]
-
Full Chemical Name: The label must include the full chemical name, "this compound."[7][9] Avoid using abbreviations or chemical formulas.
-
Composition: If the waste is a mixture, the label must list all constituents and their approximate percentages.[7][8]
4. Storage in a Satellite Accumulation Area (SAA):
-
Designated Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[8][11]
-
Accumulation Limits: Adhere to the maximum accumulation volumes for hazardous waste as stipulated by regulations. These limits are in place to minimize the risks associated with storing hazardous materials in the laboratory.
| Waste Type | Maximum Accumulation Volume |
| Hazardous Waste | 55 gallons |
| Acutely Toxic Chemical Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) |
| Source: University of Pennsylvania Environmental Health & Radiation Safety [11] |
-
Storage Duration: Hazardous waste containers can be stored in an SAA for up to 12 months, provided the accumulation limits are not exceeded.[11] Once a container is full, it must be removed from the laboratory within three calendar days.[8][11]
5. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of the chemical waste yourself.[6] Contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for a pickup of the hazardous waste.[11]
-
Documentation: Complete any required hazardous material pickup request forms, providing accurate information about the waste.[7]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills: For minor spills, trained laboratory personnel should clean up the material immediately.[6] The spilled chemical and any materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be collected and disposed of as hazardous waste.[6]
-
Large Spills: For significant spills, evacuate the area immediately and notify your institution's EHS or emergency response team.[6]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.
References
- 1. angenechemical.com [angenechemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. vumc.org [vumc.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benchchem.com [benchchem.com]
- 10. danielshealth.com [danielshealth.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
